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2-Bromo-3-chlorostyrene

Cat. No.: B15206506
M. Wt: 217.49 g/mol
InChI Key: FYHDORAMMWTJCG-UHFFFAOYSA-N
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Description

2-Bromo-3-chlorostyrene is a useful research compound. Its molecular formula is C8H6BrCl and its molecular weight is 217.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrCl B15206506 2-Bromo-3-chlorostyrene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrCl

Molecular Weight

217.49 g/mol

IUPAC Name

2-bromo-1-chloro-3-ethenylbenzene

InChI

InChI=1S/C8H6BrCl/c1-2-6-4-3-5-7(10)8(6)9/h2-5H,1H2

InChI Key

FYHDORAMMWTJCG-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C(=CC=C1)Cl)Br

Origin of Product

United States

Foundational & Exploratory

Synthesis of 2-Bromo-3-chlorostyrene from 2,3-Dichloroaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a feasible multi-step synthesis of 2-bromo-3-chlorostyrene, a halogenated styrene derivative of interest in organic synthesis and materials science, starting from the readily available 2,3-dichloroaniline. The synthetic strategy involves an initial diazotization of the aniline, followed by a Sandmeyer reaction to introduce a bromine atom, and subsequent installation of the vinyl group via a Wittig reaction, a well-established olefination method.

Synthetic Pathway Overview

The proposed synthetic route from 2,3-dichloroaniline to this compound is a three-step process. The initial step involves the conversion of the amino group of 2,3-dichloroaniline into a diazonium salt. This intermediate is then subjected to a Sandmeyer reaction to replace the diazonium group with a bromine atom, yielding 2-bromo-3-chlorobenzene. The subsequent step is the formylation of this intermediate to produce 2-bromo-3-chlorobenzaldehyde. The final step is a Wittig reaction to introduce the vinyl group, affording the target molecule, this compound.

Synthesis_Pathway 2_3_dichloroaniline 2,3-Dichloroaniline diazonium_salt 2,3-Dichlorobenzenediazonium chloride 2_3_dichloroaniline->diazonium_salt 1. Diazotization (NaNO₂, HCl, 0-5 °C) 2_bromo_3_chlorobenzene 2-Bromo-3-chlorobenzene diazonium_salt->2_bromo_3_chlorobenzene 2. Sandmeyer Reaction (CuBr) 2_bromo_3_chlorobenzaldehyde 2-Bromo-3-chlorobenzaldehyde 2_bromo_3_chlorobenzene->2_bromo_3_chlorobenzaldehyde 3. Formylation (e.g., Vilsmeier-Haack) 2_bromo_3_chlorostyrene This compound 2_bromo_3_chlorobenzaldehyde->2_bromo_3_chlorostyrene 4. Wittig Reaction (Ph₃P=CH₂)

Figure 1: Proposed synthetic pathway for this compound.

Data Presentation

The following tables summarize the key transformations and expected yields for each step of the synthesis. The data is compiled from analogous reactions found in the literature.

Table 1: Diazotization and Sandmeyer Reaction

Starting MaterialReagents and ConditionsProductYield (%)Reference
2,3-Dichloroaniline1. NaNO₂, HCl, 0-5°C2. CuBr2-Bromo-3-chlorobenzene57-80[1]

Table 2: Formylation of Halogenated Benzenes

Starting MaterialReagents and ConditionsProductYield (%)Reference
2-Bromo-3-chlorobenzeneDMF, POCl₃ (Vilsmeier-Haack)2-Bromo-3-chlorobenzaldehyde70-85 (estimated)[2]

Table 3: Wittig Olefination of Halogenated Benzaldehydes

Starting MaterialReagents and ConditionsProductYield (%)Reference
2-Bromo-3-chlorobenzaldehydeMethyltriphenylphosphonium bromide, strong base (e.g., n-BuLi), THFThis compound80-98

Experimental Protocols

Step 1 & 2: Synthesis of 2-Bromo-3-chlorobenzene via Diazotization and Sandmeyer Reaction

This procedure is adapted from established protocols for the diazotization of anilines and subsequent Sandmeyer reactions.[3][4][5][6]

Workflow Diagram:

Sandmeyer_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction start Dissolve 2,3-dichloroaniline in aqueous acid (e.g., HBr) cool Cool to 0-5 °C in an ice bath start->cool add_nitrite Slowly add aqueous NaNO₂ solution cool->add_nitrite diazonium Formation of diazonium salt solution add_nitrite->diazonium add_diazo Slowly add diazonium salt solution to CuBr diazonium->add_diazo cupr Prepare CuBr solution cupr->add_diazo warm Warm to room temperature and stir add_diazo->warm product 2-Bromo-3-chlorobenzene warm->product

Figure 2: Experimental workflow for the Sandmeyer reaction.

Methodology:

  • Diazotization: 2,3-dichloroaniline is dissolved in an aqueous solution of a strong acid, such as hydrobromic acid (48%). The mixture is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C. The completion of the diazotization can be monitored by testing for the presence of nitrous acid with starch-iodide paper.[7]

  • Sandmeyer Reaction: In a separate flask, cuprous bromide (CuBr) is prepared or obtained commercially and dissolved in hydrobromic acid. The freshly prepared, cold diazonium salt solution is then added slowly to the CuBr solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours until the evolution of nitrogen gas ceases.

  • Work-up and Purification: The reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with aqueous sodium hydroxide to remove any phenolic byproducts, followed by a wash with brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-bromo-3-chlorobenzene. It is crucial to control the temperature during the diazotization and Sandmeyer reaction to minimize the formation of byproducts.[8]

Step 3: Synthesis of 2-Bromo-3-chlorobenzaldehyde

The formylation of 2-bromo-3-chlorobenzene can be achieved through various methods, with the Vilsmeier-Haack reaction being a common choice.

Methodology:

  • Reaction Setup: In a flask equipped with a dropping funnel and a condenser, phosphorus oxychloride (POCl₃) is added to anhydrous N,N-dimethylformamide (DMF) at 0 °C.

  • Addition of Substrate: 2-Bromo-3-chlorobenzene is then added dropwise to the Vilsmeier reagent at a controlled temperature.

  • Reaction and Work-up: The reaction mixture is heated, and after completion, it is poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide or sodium carbonate). The resulting precipitate, 2-bromo-3-chlorobenzaldehyde, is filtered, washed with water, and can be further purified by recrystallization or column chromatography.

Step 4: Synthesis of this compound via Wittig Reaction

The Wittig reaction provides a reliable method for converting the aldehyde to the desired styrene.[9][10]

Methodology:

  • Ylide Preparation: Methyltriphenylphosphonium bromide is suspended in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). A strong base, typically n-butyllithium (n-BuLi), is added at a low temperature (e.g., 0 °C or -78 °C) to generate the phosphorus ylide (methylenetriphenylphosphorane). The formation of the ylide is indicated by a color change.

  • Reaction with Aldehyde: A solution of 2-bromo-3-chlorobenzaldehyde in dry THF is then added dropwise to the ylide solution at the same low temperature. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to separate the this compound from the triphenylphosphine oxide byproduct. For stabilized ylides, aqueous conditions can also be employed.[11]

This comprehensive guide provides a viable synthetic route to this compound from 2,3-dichloroaniline. The outlined procedures are based on well-established organic transformations and can be adapted and optimized for specific laboratory conditions. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

Spectroscopic Characterization of 2-Bromo-3-Chlorostyrene: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive, albeit predictive, spectroscopic characterization of 2-bromo-3-chlorostyrene. Due to the absence of published experimental data for this specific compound, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral properties. The predictions are derived from the analysis of structurally analogous compounds, including styrene, bromostyrenes, and chlorostyrenes. This guide is intended to serve as a foundational resource for researchers anticipating the synthesis and characterization of this compound, offering insights into expected spectral features and providing detailed, generic experimental protocols for its analysis.

Introduction

This compound is a halogenated aromatic compound with potential applications in organic synthesis and as an intermediate in the development of novel pharmaceutical agents. The precise arrangement of the bromo, chloro, and vinyl substituents on the benzene ring is expected to impart unique chemical and biological properties. A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound. This guide outlines the predicted spectroscopic profile of this compound, offering a valuable reference for its future synthesis and analysis.

Predicted Spectroscopic Data

The following sections detail the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. These predictions are based on the known effects of bromo, chloro, and vinyl substituents on the styrene framework.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for the vinyl and aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
~5.5 - 5.8ddJα,β-cis ≈ 11, Jα,β-trans ≈ 17.5
Hβ-cis~5.2 - 5.5ddJβ-cis,α ≈ 11, Jβ-cis,β-trans ≈ 1.5
Hβ-trans~5.7 - 6.0ddJβ-trans,α ≈ 17.5, Jβ-trans,β-cis ≈ 1.5
Aromatic H~7.2 - 7.8m-

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The aromatic region will likely show a complex multiplet due to the three adjacent protons with different electronic environments.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the positions of the bromo and chloro substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C1 (C-vinyl)~135 - 140
C2 (C-Br)~120 - 125
C3 (C-Cl)~130 - 135
C4~128 - 132
C5~126 - 130
C6~127 - 131
Cα (vinyl)~135 - 140
Cβ (vinyl)~115 - 120

Note: Chemical shifts are referenced to TMS at 0.00 ppm. The assignments are tentative and would require 2D NMR experiments for confirmation.

Predicted Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Vinyl C-H Stretch3080 - 3010Medium
C=C Stretch (Aromatic)1600 - 1450Medium to Strong
C=C Stretch (Vinyl)~1630Medium
C-Cl Stretch800 - 600Strong
C-Br Stretch680 - 500Strong
C-H Out-of-Plane Bending900 - 675Strong
Predicted Mass Spectrometry (MS)

The mass spectrum of this compound will be characterized by the isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a distinctive molecular ion cluster.

Table 4: Predicted Mass Spectrometry Data for this compound

FeaturePredicted ValueNotes
Molecular FormulaC₈H₆BrCl-
Molecular Weight~216.5 g/mol (for ⁷⁹Br and ³⁵Cl)
Molecular Ion (M⁺) Clusterm/z 216, 218, 220The M+2 and M+4 peaks will have characteristic relative intensities due to the isotopes of Br and Cl.
Major Fragmentation PathwaysLoss of Br, Loss of Cl, Loss of C₂H₂-

Experimental Protocols

The following are detailed, generic protocols for the spectroscopic analysis of a sample of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the sample.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal.

  • Acquire the sample spectrum.

  • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatograph (GC-MS).

GC-MS Procedure:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC.

  • The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms).

  • The separated components elute from the GC column and enter the mass spectrometer.

MS Acquisition (EI):

  • The molecules are ionized by a high-energy electron beam (typically 70 eV).

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • A mass spectrum is recorded, typically in the range of m/z 40-500.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel organic compound like this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Interpretation NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

mass spectrometry analysis of 2-bromo-3-chlorostyrene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Bromo-3-Chlorostyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . Given the absence of specific literature for this compound, this guide is built upon foundational mass spectrometry principles and data from structurally related halogenated styrenes. It offers predicted fragmentation patterns, detailed experimental protocols, and visual workflows to support researchers in the identification and characterization of this compound.

Predicted Mass Spectrum and Isotopic Profile

The mass spectrum of this compound is expected to exhibit a distinct isotopic pattern due to the presence of bromine and chlorine isotopes.[1][2] Bromine has two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[1][2] This results in a characteristic cluster of peaks for the molecular ion and any fragments containing both halogen atoms.

The molecular formula for this compound is C₈H₆BrCl. The expected molecular weight and the relative abundances of the isotopic peaks for the molecular ion ([M]⁺˙) are presented in the table below.

Table 1: Predicted Isotopic Profile for the Molecular Ion of this compound

Isotopic CompositionMass-to-Charge Ratio (m/z)Relative Abundance (%)
C₈H₆⁷⁹Br³⁵Cl219.9100.0
C₈H₆⁸¹Br³⁵Cl221.997.7
C₈H₆⁷⁹Br³⁷Cl221.932.5
C₈H₆⁸¹Br³⁷Cl223.931.8

Note: The relative abundances are calculated based on the natural isotopic abundances of the elements.

Proposed Fragmentation Pathways

Under electron ionization (EI), the this compound molecule is expected to undergo fragmentation, providing structural information. The fragmentation is a result of the high energy (typically 70 eV) used in EI, which can break chemical bonds within the molecule.[3] The proposed fragmentation pathways are illustrated in the diagram below and the resulting fragment ions are summarized in Table 2.

fragmentation_pathway M [C₈H₆BrCl]⁺˙ m/z 220, 222, 224 F1 [C₈H₅BrCl]⁺ m/z 219, 221, 223 M->F1 -H F2 [C₈H₆Cl]⁺ m/z 137, 139 M->F2 -Br F3 [C₈H₆Br]⁺ m/z 181, 183 M->F3 -Cl F6 [C₈H₅]⁺ m/z 101 F1->F6 -Br, -Cl F4 [C₆H₄Cl]⁺ m/z 111, 113 F2->F4 -C₂H₂ F5 [C₆H₄Br]⁺ m/z 155, 157 F3->F5 -C₂H₂

Caption: Proposed fragmentation pathway of this compound under electron ionization.

Table 2: Predicted Fragment Ions for this compound

Fragment IonProposed StructureMass-to-Charge Ratio (m/z)
[C₈H₆BrCl]⁺˙Molecular Ion220, 222, 224
[C₈H₅BrCl]⁺Loss of a hydrogen atom219, 221, 223
[C₈H₆Cl]⁺Loss of a bromine atom137, 139
[C₈H₆Br]⁺Loss of a chlorine atom181, 183
[C₆H₄Cl]⁺Loss of acetylene from [C₈H₆Cl]⁺111, 113
[C₆H₄Br]⁺Loss of acetylene from [C₈H₆Br]⁺155, 157
[C₈H₅]⁺Loss of both halogen atoms101

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of semi-volatile organic compounds like this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the method of choice. This technique provides separation of the analyte from a mixture followed by its detection and identification.

Sample Preparation
  • Solvent: Prepare a stock solution of this compound in a high-purity volatile solvent such as dichloromethane or hexane.

  • Concentration: Create a series of dilutions to determine the optimal concentration for analysis, typically in the range of 1-100 µg/mL.

  • Internal Standard: For quantitative analysis, add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) to all samples and calibration standards.

GC-MS Instrumentation and Conditions

The following table outlines a typical set of GC-MS parameters for the analysis of halogenated styrenes.

Table 3: Recommended GC-MS Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[4]
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Range50-300 amu
Scan ModeFull Scan

Experimental and Data Analysis Workflow

The overall workflow for the analysis of this compound is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Sample B Add Internal Standard A->B C Dilute to Working Concentration B->C D Inject Sample into GC C->D E Separation on GC Column D->E F Elution into MS E->F G Ionization (EI) F->G H Mass Analysis G->H I Detection H->I J Total Ion Chromatogram (TIC) I->J K Mass Spectrum Extraction J->K L Library Search/ Manual Interpretation K->L M Quantification K->M

Caption: A typical workflow for the GC-MS analysis of this compound.

Conclusion

This technical guide provides a foundational framework for the . By understanding the predicted isotopic patterns, fragmentation pathways, and employing the suggested GC-MS methodology, researchers can effectively identify and characterize this compound. The provided workflows and protocols are designed to be adaptable to specific laboratory instrumentation and research objectives. While this guide is based on established principles, empirical verification of the predicted mass spectrum and fragmentation is recommended for definitive identification.

References

In-Depth Technical Guide: Dihalogenated Styrenes with a Focus on 4-bromo-3-chlorostyrene

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the inquiry regarding the chemical properties and synthesis of 2-bromo-3-chlorostyrene. Initial comprehensive searches for "this compound" did not yield a specific CAS number or detailed experimental data, suggesting it is a novel or not widely documented compound. Consequently, this guide focuses on a closely related, commercially available isomer, 4-bromo-3-chlorostyrene (CAS Number: 1692077-74-9) , to provide a relevant and detailed technical overview of a dihalogenated styrene derivative.[1] This information is intended to serve as a valuable resource for researchers working with halogenated styrenes.

Physicochemical and Spectroscopic Data

Table 1: Physical and Chemical Properties of 4-bromo-3-chlorostyrene and Related Compounds

Property4-bromo-3-chlorostyrene4-bromostyrene4-chlorostyrene
CAS Number 1692077-74-9[1]2039-82-9[2]1073-67-2
Molecular Formula C₈H₆BrClC₈H₇Br[2]C₈H₇Cl
Molecular Weight 217.49 g/mol [1]183.05 g/mol [2]138.59 g/mol
IUPAC Name 1-bromo-2-chloro-4-vinylbenzene[1]1-bromo-4-vinylbenzene[3]1-chloro-4-vinylbenzene
Physical Form Liquid[1]Light greenish-yellow liquid[2]Colorless liquid
Boiling Point Not available89 °C at 16 mmHg[2]192 °C[4]
Density Not available1.40 g/mL at 20 °C[2]1.0868 g/cm³ at 20 °C[4]
Refractive Index Not available1.594 at 20 °C[2]1.5660 at 20 °C[4]
Storage Temperature 2-8 °C[1]-20 °C[2]Not specified

Spectroscopic Data:

While specific spectra for 4-bromo-3-chlorostyrene are not publicly available, the expected spectral characteristics can be inferred from related compounds. For reference, the key spectral data for 4-bromostyrene and 4-chlorostyrene are provided.

Table 2: Spectroscopic Data for Related Styrene Derivatives

Spectrum4-bromostyrene4-chlorostyrene
¹H NMR (CDCl₃, ppm) δ 7.42 (d, 2H), 7.26 (d, 2H), 6.62 (dd, 1H), 5.73 (d, 1H), 5.26 (d, 1H)[5]δ 7.2-7.4 (m, 4H), 6.6-6.7 (dd, 1H), 5.6-5.7 (d, 1H), 5.2-5.3 (d, 1H)
¹³C NMR (CDCl₃, ppm) δ 137.2, 136.5, 131.8, 127.8, 121.5, 114.2[5]δ 136.3, 135.9, 133.4, 128.8, 127.5, 114.9
Mass Spectrum (m/z) 182/184 (M⁺), 103, 77[6]138/140 (M⁺), 103, 77[4]
IR Spectrum (cm⁻¹) 3090, 1628, 1487, 990, 907, 822[6]3090, 1630, 1490, 990, 905, 825[4]

Experimental Protocols

A plausible synthetic route to 4-bromo-3-chlorostyrene involves a two-step process starting from the corresponding benzaldehyde. This involves the synthesis of the precursor, 4-bromo-3-chlorobenzaldehyde, followed by a Wittig reaction to form the vinyl group.

Synthesis of 4-bromo-3-chlorobenzaldehyde

A documented method for the synthesis of 4-bromo-3-chlorobenzaldehyde involves the reduction of 4-bromo-3-chlorobenzoic acid followed by oxidation of the resulting alcohol.[1]

Step 1: Reduction of 4-bromo-3-chlorobenzoic acid

  • To a solution of 4-bromo-3-chlorobenzoic acid (1.5 g, 6.37 mmol) at 0°C, add borane-tetrahydrofuran complex (31.85 mL, 31.85 mmol).

  • Stir the reaction mixture at 0°C for 10 hours.

  • Quench the reaction with methanol (50 mL).

  • Concentrate the solution under reduced pressure to yield (4-bromo-3-chlorophenyl)methanol.

Step 2: Oxidation of (4-bromo-3-chlorophenyl)methanol

  • To a solution of (4-bromo-3-chlorophenyl)methanol (1.3 g, 5.87 mmol) in 1,2-dichloroethane (20 mL) at 25°C, add manganese dioxide (5.1 g, 58.7 mmol).

  • Stir the mixture for 18 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (5-10% ethyl acetate in petroleum ether) to obtain 4-bromo-3-chlorobenzaldehyde.[1]

Synthesis of 4-bromo-3-chlorostyrene via Wittig Reaction

The Wittig reaction is a reliable method for converting aldehydes to alkenes. The following is a general procedure adapted for the synthesis of 4-bromo-3-chlorostyrene from the corresponding benzaldehyde using methyltriphenylphosphonium bromide.

  • In a round-bottom flask, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0°C and add a strong base such as n-butyllithium or potassium tert-butoxide (1.1 equivalents) dropwise to generate the ylide.

  • Stir the resulting mixture at room temperature for 1-2 hours.

  • Dissolve 4-bromo-3-chlorobenzaldehyde (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-bromo-3-chlorostyrene.

Visualizations

The following diagrams illustrate the synthetic pathway and a general workflow for the synthesis and characterization of 4-bromo-3-chlorostyrene.

Synthesis_of_4_bromo_3_chlorobenzaldehyde cluster_step1 Step 1: Reduction cluster_step2 Step 2: Oxidation A 4-bromo-3-chlorobenzoic acid B (4-bromo-3-chlorophenyl)methanol A->B  BH3-THF   C (4-bromo-3-chlorophenyl)methanol D 4-bromo-3-chlorobenzaldehyde C->D  MnO2  

Caption: Synthesis of 4-bromo-3-chlorobenzaldehyde.

Wittig_Reaction A 4-bromo-3-chlorobenzaldehyde E 4-bromo-3-chlorostyrene A->E B Methyltriphenyl-phosphonium bromide D Phosphonium Ylide B->D Deprotonation C Strong Base (e.g., n-BuLi) C->B D->E F Triphenylphosphine oxide E->F

Caption: Wittig reaction for 4-bromo-3-chlorostyrene synthesis.

Experimental_Workflow Start Start: 4-bromo-3-chlorobenzaldehyde Wittig Wittig Reaction with Methyltriphenylphosphonium Ylide Start->Wittig Workup Aqueous Workup & Extraction Wittig->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Characterization (NMR, MS, IR) Purification->Characterization Product Pure 4-bromo-3-chlorostyrene Characterization->Product

Caption: Workflow for synthesis and characterization.

References

Technical Guide on the Commercial Availability and Synthesis of 2-Bromo-3-chlorostyrene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the commercial availability of 2-bromo-3-chlorostyrene. Due to its limited commercial presence, this document also provides information on a commercially available isomer, custom synthesis options, and a plausible synthetic route for its laboratory preparation.

Commercial Availability

Extensive searches of chemical supplier databases indicate that This compound is not a readily available stock chemical . No major chemical suppliers currently list this specific isomer in their catalogs.

However, a structurally related isomer, 4-bromo-3-chlorostyrene , is commercially available. Researchers whose synthetic schemes may tolerate substitution at a different position might consider this as a potential alternative.

Data on Commercially Available Isomer: 4-Bromo-3-chlorostyrene
ParameterData
CAS Number 1692077-74-9
Molecular Formula C₈H₆BrCl
Molecular Weight 217.49 g/mol
Purity Typically ≥95%
Physical Form Liquid
Storage Temperature 2-8°C
Typical Suppliers Sigma-Aldrich, Apollo Scientific

Custom Synthesis Services

For research and development requiring the specific this compound isomer, custom synthesis is a viable option. Several companies specialize in the synthesis of novel or non-catalog compounds. These services can provide the desired chemical on scales ranging from milligrams to kilograms.

Potential Custom Synthesis Providers:

  • Enamine[1]

  • Biosynth[2]

  • FutureFuel[3]

  • Polysciences, Inc.[4]

  • Frontier Specialty Chemicals[5]

Proposed Synthetic Route: Wittig Reaction

A plausible and widely used method for the synthesis of styrenes from benzaldehydes is the Wittig reaction. This approach allows for the formation of the vinyl group. The proposed synthesis for this compound starts from the commercially available 2-bromo-3-chlorobenzaldehyde.

Synthetic Workflow

The overall workflow involves the preparation of a phosphonium ylide from methyltriphenylphosphonium bromide, which then reacts with 2-bromo-3-chlorobenzaldehyde to yield this compound and triphenylphosphine oxide as a byproduct.

G cluster_ylide Ylide Formation cluster_wittig Wittig Reaction MePh3PBr Methyltriphenylphosphonium bromide Ylide Methylenetriphenyl- phosphorane (Ylide) MePh3PBr->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Product This compound Ylide->Product Aldehyde 2-Bromo-3-chlorobenzaldehyde Aldehyde->Product Byproduct Triphenylphosphine oxide Product->Byproduct Formation of

Caption: Proposed synthetic workflow for this compound via a Wittig reaction.

Experimental Protocol

The following is a generalized experimental protocol based on standard Wittig reaction procedures.[6][7][8][9] Researchers should adapt this procedure based on their specific laboratory conditions and safety protocols.

Materials:

  • Methyltriphenylphosphonium bromide

  • A strong base (e.g., n-butyllithium (n-BuLi) in THF or sodium amide)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF))

  • 2-Bromo-3-chlorobenzaldehyde[10][11][12][13]

  • Anhydrous dichloromethane (for the reaction)

  • Solvents for workup and purification (e.g., diethyl ether, hexanes)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Ylide Preparation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of n-butyllithium (1.1 equivalents) dropwise to the suspension with vigorous stirring.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange-red ylide indicates a successful reaction.

  • Wittig Reaction:

    • In a separate flame-dried flask under an inert atmosphere, dissolve 2-bromo-3-chlorobenzaldehyde (1 equivalent) in anhydrous dichloromethane.

    • Cool the aldehyde solution to 0°C.

    • Slowly transfer the prepared ylide solution to the aldehyde solution via a cannula.

    • Allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product will contain triphenylphosphine oxide as a major byproduct. This can often be partially removed by precipitation from a nonpolar solvent mixture (e.g., 25% diethyl ether in hexanes).[7]

    • Further purify the product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Availability of Precursors
CompoundCAS NumberTypical Suppliers
2-Bromo-3-chlorobenzaldehyde74073-40-8BLD Pharm, Ivy Fine Chemicals, ChemicalBook suppliers[11][12][13]
Methyltriphenylphosphonium bromide1779-49-3Sigma-Aldrich, TCI, Alfa Aesar
n-Butyllithium (solution in hexanes)109-72-8Sigma-Aldrich, Alfa Aesar
Vinylmagnesium bromide (alternative for Grignard reaction)1826-67-1Sigma-Aldrich[14]

Alternative Synthetic Considerations

An alternative approach for synthesizing substituted styrenes is through a Grignard reaction.[15][16][17] This would involve the reaction of 2-bromo-3-chlorobenzaldehyde with vinylmagnesium bromide. This method avoids the formation of triphenylphosphine oxide, which can sometimes complicate purification.

Another potential route could start from 2-bromo-3-chloroaniline, which is commercially available.[18][19][20][21] This would likely involve a Sandmeyer reaction to introduce a different functional group that could then be converted to a vinyl group, but this would be a more multi-step process.

Conclusion

While this compound is not a commercially available product, researchers in drug development and other scientific fields can obtain this compound through custom synthesis. For those with synthetic chemistry capabilities, a Wittig reaction using commercially available 2-bromo-3-chlorobenzaldehyde presents a direct and feasible route for its preparation. Careful consideration of the available isomer, 4-bromo-3-chlorostyrene, as a potential substitute is also recommended where structurally permissible.

References

An In-depth Technical Guide on the Safety and Handling of 2-bromo-3-chlorostyrene

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the safety and handling procedures for 2-bromo-3-chlorostyrene, intended for researchers, scientists, and professionals in drug development. Due to the limited availability of data for this specific compound, information has been extrapolated from the Safety Data Sheet (SDS) for its isomer, 2-bromo-6-chlorostyrene.

Hazard Identification and Classification

Based on the data for 2-bromo-6-chlorostyrene, this compound should be treated as a hazardous substance. The primary hazards are expected to be:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

The signal word for the related isomer is "Warning".[1]

GHS Hazard Statements: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Physical and Chemical Properties

Quantitative data for this compound is not available. The following table summarizes the known properties of related compounds to provide an estimation.

PropertyValueNotes
Physical State LiquidBased on related isomers.
Molecular Weight 217.49 g/mol For the isomer 4-bromo-3-chlorostyrene.
Storage Temperature 2-8°CRecommended for the isomer 4-bromo-3-chlorostyrene.

Safe Handling and Storage

3.1. Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn at all times. This includes:[1]

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes.

3.2. Engineering Controls

  • Work with this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

3.3. General Handling Precautions

  • Avoid all personal contact, including inhalation of vapors or mists.[1]

  • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1]

  • Wash hands thoroughly with soap and water after handling.[1]

  • Ensure that all containers are clearly labeled and kept securely sealed when not in use.[1]

3.4. Storage

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep containers tightly closed to prevent leakage and exposure to moisture.[1]

  • Store locked up.[1]

Experimental Protocols

4.1. General Experimental Workflow

The following diagram illustrates a general workflow for handling a potentially hazardous chemical like this compound.

G General Workflow for Handling Hazardous Chemicals A Risk Assessment B Don Personal Protective Equipment (PPE) A->B Identify Hazards C Prepare Work Area in Fume Hood B->C D Weigh/Measure Chemical C->D E Perform Experiment D->E F Quench Reaction & Work-up E->F G Proper Waste Disposal E->G Spill/Emergency F->G H Decontaminate Work Area & Glassware G->H I Doff PPE H->I J Wash Hands Thoroughly I->J

General workflow for handling hazardous chemicals.

4.2. Spill and Emergency Procedures

In the event of a spill:[1]

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.

  • Collect the absorbed material into a labeled container for proper waste disposal.

  • Wash the spill area thoroughly.

  • Prevent the spill from entering drains or waterways.

4.3. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. This material should be treated as hazardous waste and disposed of at an approved waste disposal facility.[1]

Logical Relationship for Risk Mitigation

The following diagram illustrates the logical relationship between hazard identification, risk assessment, and control measures.

G Risk Mitigation Strategy cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 Control Measures cluster_3 Outcome A Chemical Properties (Irritant) B Exposure Potential (Inhalation, Skin/Eye Contact) A->B C Engineering Controls (Fume Hood) B->C D Administrative Controls (SOPs, Training) B->D E Personal Protective Equipment (Gloves, Goggles) B->E F Safe Handling & Minimized Exposure C->F D->F E->F

References

An In-Depth Technical Guide to the Potential Applications of 2-Bromo-3-chlorostyrene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-chlorostyrene is a versatile halogenated aromatic compound with significant potential as a building block in organic synthesis. Its unique substitution pattern, featuring a vinyl group and two different halogen atoms on the aromatic ring, allows for a range of selective transformations. This guide explores the core applications of this compound, focusing on its utility in palladium-catalyzed cross-coupling reactions, Grignard reagent formation, and cycloaddition reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are provided to facilitate its use in research and development, particularly in the synthesis of complex organic molecules and potential pharmaceutical intermediates.

Introduction

Substituted styrenes are fundamental components in the synthesis of a wide array of organic compounds, from polymers to complex natural products.[1][2][3] this compound, in particular, offers a rich platform for synthetic diversification due to the differential reactivity of its bromo, chloro, and vinyl functionalities. The presence of two distinct halogen atoms opens the door for selective and sequential functionalization, making it a valuable precursor for the construction of polysubstituted aromatic systems. This guide will delve into the primary synthetic transformations involving this compound, providing a technical overview of its applications.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[4] The differential reactivity of the C-Br and C-Cl bonds in this compound (generally, C-Br is more reactive than C-Cl in oxidative addition to Pd(0)) allows for selective functionalization.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely used method for the formation of C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound.[5][6] In the case of this compound, the reaction can be selectively performed at the more reactive C-Br bond.

Suzuki_Miyaura_Coupling This compound This compound Product Product This compound->Product Arylboronic Acid Arylboronic Acid Arylboronic Acid->Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Product Base Base Base->Product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of a Dihalogenated Aromatic Compound

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl bromides.[7][8]

  • Reaction Setup: To an oven-dried Schlenk tube, add the this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), a suitable phosphine ligand (e.g., SPhos, 0.04 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add a degassed mixture of a suitable solvent, such as a 4:1 mixture of toluene and water.

  • Reaction: Heat the mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Arylboronic AcidProductYield (%)
4-Methoxyphenylboronic acid2-(4-methoxyphenyl)-3-chlorostyreneData not available for this compound. Typical yields for similar substrates range from 70-95%.
Phenylboronic acid2-phenyl-3-chlorostyreneData not available for this compound. Typical yields for similar substrates are generally high.
Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[9] this compound can react with various alkenes, such as acrylates, to extend the vinyl side chain or to form more complex olefinic structures.

Heck_Reaction This compound This compound Product Product This compound->Product Alkene Alkene Alkene->Product Pd Catalyst Pd Catalyst Pd Catalyst->Product Base Base Base->Product

Caption: General scheme of the Heck reaction.

Experimental Protocol: Heck Reaction of an Aryl Bromide with an Acrylate

This protocol is based on a general procedure for the Heck reaction.[10]

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the acrylate (e.g., methyl acrylate, 1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), a phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.1 equiv.), and a base (e.g., triethylamine, 2.0 equiv.).

  • Solvent Addition: Add a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Reaction: Heat the mixture to 100-120 °C for several hours, monitoring by TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with diethyl ether and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

AlkeneProductYield (%)
Methyl acrylateMethyl (E)-3-(2-bromo-3-chlorophenyl)acrylateData not available for this compound. Yields for similar reactions are typically in the range of 60-90%.[11]
Butyl acrylateButyl (E)-3-(2-bromo-3-chlorophenyl)acrylateData not available for this compound. Similar reactions show good to excellent yields.[12]
Sonogashira Coupling

The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[13]

Sonogashira_Coupling This compound This compound Product Product This compound->Product Terminal Alkyne Terminal Alkyne Terminal Alkyne->Product Pd Catalyst Pd Catalyst Pd Catalyst->Product Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Product Base Base Base->Product

Caption: General scheme of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of an Aryl Bromide

This is a general procedure for the Sonogashira coupling.[13]

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (e.g., phenylacetylene, 1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).

  • Solvent and Base Addition: Evacuate and backfill with an inert gas. Add a degassed solvent such as tetrahydrofuran (THF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Terminal AlkyneProductYield (%)
Phenylacetylene2-(phenylethynyl)-3-chlorostyreneData not available for this compound. Yields for similar couplings are often high.[13]
Trimethylsilylacetylene2-((trimethylsilyl)ethynyl)-3-chlorostyreneData not available for this compound. This reaction is typically efficient.

Grignard Reagent Formation and Subsequent Reactions

The C-Br bond of this compound can be converted into a Grignard reagent, which acts as a potent carbon nucleophile.[14] This allows for the introduction of a variety of substituents through reaction with electrophiles such as aldehydes, ketones, and carbon dioxide.[15][16]

Grignard_Reaction cluster_0 Grignard Formation cluster_1 Reaction with Electrophile This compound This compound Mg Mg This compound->Mg Grignard Reagent Grignard Reagent Mg->Grignard Reagent Electrophile Electrophile Grignard Reagent->Electrophile Product Product Electrophile->Product

Caption: Formation of a Grignard reagent and subsequent reaction.

Experimental Protocol: Formation of a Grignard Reagent and Reaction with an Aldehyde

This is a generalized protocol for Grignard reactions.[10][17]

  • Grignard Reagent Formation:

    • Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

    • Add anhydrous diethyl ether or THF.

    • Add a solution of this compound in the same anhydrous solvent dropwise. Gentle heating or the addition of an iodine crystal may be necessary to initiate the reaction.

    • Once the reaction starts, maintain a gentle reflux until the magnesium is consumed.

  • Reaction with Electrophile:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Add a solution of the electrophile (e.g., benzaldehyde, 1.0 equiv.) in the anhydrous solvent dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

  • Purification:

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography or recrystallization.

ElectrophileProductYield (%)
Benzaldehyde(2-chloro-3-vinylphenyl)(phenyl)methanolData not available. Yields are generally moderate to good.
Acetone2-(2-chloro-3-vinylphenyl)propan-2-olData not available. Yields are typically moderate to good.

Cycloaddition Reactions

The vinyl group of this compound can participate as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction, to form six-membered rings.[18]

Diels_Alder_Reaction This compound Dienophile (this compound) Cycloadduct Cycloadduct This compound->Cycloadduct Diene Diene Diene->Cycloadduct

Caption: General scheme of the Diels-Alder reaction.

Experimental Protocol: Diels-Alder Reaction with a Diene

This is a general procedure for a thermal Diels-Alder reaction.[19][20]

  • Reaction Setup: In a sealed, thick-walled tube, combine this compound (1.0 equiv.) and a suitable diene (e.g., cyclopentadiene or furan, excess).

  • Reaction: Heat the mixture in a suitable solvent (e.g., toluene or xylene) or neat at a temperature sufficient to promote the cycloaddition (typically 100-180 °C).

  • Purification: After cooling, remove the excess diene and solvent under reduced pressure. The resulting cycloadduct can be purified by column chromatography or distillation.

DieneProductStereoselectivity
Cyclopentadiene5-(2-bromo-3-chlorophenyl)-bicyclo[2.2.1]hept-2-eneData not available. Diels-Alder reactions with styrenes often favor the endo isomer.
Furan1-(2-bromo-3-chlorophenyl)-7-oxabicyclo[2.2.1]hept-2-eneData not available. Reactions with furan can be reversible and may require specific conditions.[21][22]

Conclusion

This compound is a highly promising and versatile building block in organic synthesis. Its capacity for selective palladium-catalyzed cross-coupling reactions at the C-Br position, coupled with the potential for further functionalization at the C-Cl and vinyl groups, provides a powerful strategy for the synthesis of complex, polysubstituted aromatic compounds. The ability to form Grignard reagents and participate in cycloaddition reactions further expands its synthetic utility. While specific experimental data for this compound remains to be broadly published, the general reactivity patterns of similar compounds strongly suggest its significant potential in the development of novel molecules for medicinal chemistry and materials science. Further research into the specific reaction conditions and yields for this substrate will undoubtedly unlock its full potential for the scientific community.

References

Theoretical and Computational Analysis of 2-Bromo-3-Chlorostyrene: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the characterization of halogenated styrene derivatives, with a specific focus on 2-bromo-3-chlorostyrene. While specific experimental data for this molecule is not extensively available in public literature, this paper outlines the established quantum chemical calculation workflows and predictive data that form the foundation of modern computational chemistry in drug discovery and materials science.

Introduction to Computational Analysis of Substituted Styrenes

Substituted styrenes are a critical class of organic compounds utilized in the synthesis of polymers and as precursors for pharmaceutical agents. The electronic and structural properties of these molecules, governed by the nature and position of their substituents, dictate their reactivity and potential applications. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating these properties at the molecular level.

Quantum chemical calculations provide valuable insights into molecular geometry, electronic structure, and spectroscopic properties, complementing and often guiding experimental work. For a molecule like this compound, these calculations can predict its behavior in chemical reactions and its potential interactions in biological systems.

Methodologies for Theoretical Calculations

The computational analysis of this compound typically involves a multi-step process to ascertain its structural and electronic characteristics.

Geometric Optimization

The initial step in the computational study is the geometry optimization of the molecule. This process seeks to find the lowest energy conformation of the molecule, which corresponds to its most stable structure. A common and robust method for this is the B3LYP functional with a 6-31G* basis set, which provides a good balance between accuracy and computational cost for organic molecules.

Experimental Protocol: Geometric Optimization

  • Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

  • Computational Method Selection: The Density Functional Theory (DFT) method is chosen.

  • Functional and Basis Set Specification: The B3LYP hybrid functional is selected in conjunction with the 6-31G* basis set.

  • Optimization Algorithm: A quasi-Newton-Raphson algorithm is typically employed to locate the energy minimum.

  • Convergence Criteria: The calculation is considered converged when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

  • Frequency Analysis: A frequency calculation is performed on the optimized structure to confirm that it represents a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Electronic Structure Analysis

Once the optimized geometry is obtained, a series of calculations can be performed to probe the electronic properties of this compound. These include the analysis of frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and Mulliken population analysis.

Experimental Protocol: Electronic Structure Calculation

  • Input Geometry: The optimized molecular geometry of this compound is used as the input.

  • Single-Point Energy Calculation: A single-point energy calculation is performed using the same DFT method (B3LYP/6-31G*) or a higher level of theory for greater accuracy.

  • Orbital Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

  • Electrostatic Potential Mapping: The molecular electrostatic potential (MEP) is calculated and visualized on the electron density surface to identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.

  • Charge Distribution: Mulliken population analysis is conducted to determine the partial atomic charges on each atom in the molecule, providing insight into the charge distribution and dipole moment.

Predicted Quantitative Data for this compound

The following tables summarize the type of quantitative data that would be generated from the theoretical calculations described above. The values presented are hypothetical and representative of what would be expected for a molecule with this structure, based on general principles of computational chemistry.

Parameter Predicted Value Significance
Optimized Total Energy TBD (Hartrees)The total electronic energy of the molecule in its most stable conformation.
Dipole Moment TBD (Debye)Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
HOMO Energy TBD (eV)The energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons.
LUMO Energy TBD (eV)The energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap TBD (eV)An indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the theoretical analysis of a substituted styrene such as this compound.

Computational_Workflow cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation cluster_output Output Mol_Structure 1. Propose Molecular Structure of This compound Geom_Opt 2. Geometry Optimization (e.g., DFT B3LYP/6-31G*) Mol_Structure->Geom_Opt Initial Coordinates Freq_Calc 3. Frequency Calculation Geom_Opt->Freq_Calc Optimized Geometry SP_Energy 4. Single-Point Energy and Electronic Properties Freq_Calc->SP_Energy Verified Minimum Struct_Param 5. Optimized Structural Parameters (Bond Lengths, Angles) SP_Energy->Struct_Param Electronic_Prop 6. Electronic Properties (HOMO, LUMO, MEP, Charges) SP_Energy->Electronic_Prop Spectra 7. Predicted Spectra (IR, Raman, UV-Vis) SP_Energy->Spectra Report 8. Comprehensive Report and Data Visualization Struct_Param->Report Electronic_Prop->Report Spectra->Report

Caption: Computational chemistry workflow for this compound.

Conclusion

This whitepaper has outlined the standard theoretical methodologies for the computational analysis of this compound. While specific pre-computed data for this molecule is sparse in the literature, the described workflows provide a robust framework for its in-silico characterization. The application of these computational techniques is crucial for predicting the physicochemical properties and reactivity of novel compounds, thereby accelerating the process of drug discovery and materials development. The predictive power of these methods allows researchers to screen and prioritize candidates for synthesis and experimental validation, saving significant time and resources.

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-3-Chlorostyrene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the selective palladium-catalyzed cross-coupling reactions of 2-bromo-3-chlorostyrene. The inherent reactivity difference between the carbon-bromine and carbon-chlorine bonds allows for chemoselective functionalization at the C-Br position, making this substrate a valuable building block in organic synthesis.

The primary advantage of using this compound lies in the ability to selectively couple at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl. This differential reactivity enables a modular approach to the synthesis of complex, polysubstituted styrene derivatives.

This document outlines protocols for two key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Sonogashira coupling.

General Reaction Workflow

A typical experimental workflow for the palladium-catalyzed cross-coupling of this compound is depicted below. The process involves the careful assembly of reactants under an inert atmosphere, followed by heating and subsequent purification of the desired product.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Reagents: - this compound - Coupling Partner - Palladium Catalyst - Ligand - Base glassware Prepare Dry Glassware (Reaction flask, condenser) inert Establish Inert Atmosphere (Nitrogen or Argon) glassware->inert solvent Add Anhydrous Solvent inert->solvent addition Add Reagents to Flask solvent->addition heating Heat to Reaction Temperature addition->heating monitoring Monitor Reaction Progress (TLC, GC-MS) heating->monitoring quench Quench Reaction monitoring->quench extraction Solvent Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification product product purification->product Isolated Product

Experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. In the case of this compound, this reaction allows for the selective introduction of an aryl or vinyl group at the 2-position.

Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura coupling is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2 Ar-Pd(II)-Br(L)₂ pd0->pd2 pd2_b Ar-Pd(II)-R(L)₂ pd2->pd2_b Transmetalation pd2_b->pd0 product Ar-R pd2_b->product Reductive Elimination substrate This compound (Ar-Br) substrate->pd2 Oxidative Addition boronic R-B(OH)₂ + Base boronic->pd2_b Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2 Ar-Pd(II)-Br(L)₂ pd0->pd2 pd2_alkynyl Ar-Pd(II)-C≡CR(L)₂ pd2->pd2_alkynyl pd2_alkynyl->pd0 product Ar-C≡C-R pd2_alkynyl->product Reductive Elimination cu_halide Cu(I)X cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide with R-C≡C-H, Base cu_acetylide->pd2_alkynyl cu_acetylide->cu_halide Transmetalation substrate This compound (Ar-Br) substrate->pd2 Oxidative Addition alkyne Terminal Alkyne (R-C≡C-H) alkyne->cu_acetylide

Application Notes and Protocols for Selective Heck Coupling at the Bromine Position of 2-Bromo-3-chlorostyrene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the selective palladium-catalyzed Heck coupling reaction at the C-Br bond of 2-bromo-3-chlorostyrene. The inherent reactivity difference between carbon-bromine and carbon-chlorine bonds allows for high selectivity under carefully controlled conditions. This protocol is designed to be a starting point for optimization in various research and development settings.

Introduction

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds, specifically for the vinylation of aryl halides. In the case of dihalogenated substrates such as this compound, achieving selective coupling at one halogen position over the other is a critical challenge. Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > OTf > Cl. This inherent difference in reactivity can be exploited to achieve selective coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations.

This selectivity is of significant interest in medicinal chemistry and materials science, as it allows for the stepwise functionalization of a single aromatic core, leading to the synthesis of complex molecules with precise substitution patterns. The following protocols and data are provided to guide researchers in achieving high selectivity for the Heck coupling at the bromine position of this compound.

Reaction Principle and Selectivity

The selective Heck coupling of this compound with an alkene (e.g., styrene) relies on the preferential oxidative addition of the C-Br bond to a Pd(0) catalyst over the stronger C-Cl bond. By carefully selecting the catalyst, ligand, base, and reaction temperature, the activation of the C-Cl bond can be minimized.

Key Factors Influencing Selectivity:

  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective palladium sources.

  • Ligand: The choice of phosphine ligand is crucial. Less bulky and less electron-rich ligands, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃), are generally preferred to avoid the activation of the less reactive C-Cl bond. Highly active ligands designed for C-Cl activation should be avoided.

  • Base: Inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (Et₃N) are commonly used. The choice of base can influence both the reaction rate and selectivity.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or toluene are typically used.

  • Temperature: Reaction temperature is a critical parameter. Lower temperatures will favor the reaction at the more reactive C-Br bond.

Experimental Protocols

General Procedure for Selective Heck Coupling:

This protocol describes the reaction of this compound with styrene as a model alkene.

Materials:

  • This compound

  • Styrene (or other desired alkene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous N,N-dimethylformamide (5 mL) via syringe.

  • Add styrene (1.2 mmol, 1.2 equivalents) and potassium carbonate (2.0 mmol, 2.0 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere. The optimal temperature should be determined by monitoring the reaction progress to maximize selectivity.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting this compound is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-chloro-3-vinylstilbene.

Data Presentation

The following table summarizes hypothetical quantitative data from an optimization study for the selective Heck coupling of this compound with styrene. This data is illustrative and serves as a guide for experimental design.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield of C-Br coupled product (%)Selectivity (C-Br:C-Cl)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF801285>95:5
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF10069292:8
3Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF12048885:15
4Pd₂(dba)₃ (1)P(o-tol)₃ (4)Et₃N (3)DMAc901089>95:5
5Pd(OAc)₂ (2)NoneK₂CO₃ (2)DMF100186590:10
6Pd(OAc)₂ (2)P(t-Bu)₃ (4)K₂CO₃ (2)Toluene10067570:30

Yields are isolated yields after column chromatography. Selectivity was determined by GC-MS analysis of the crude reaction mixture.

Mandatory Visualizations

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants & Catalyst (this compound, Pd(OAc)₂, PPh₃) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Add Solvent, Alkene & Base (DMF, Styrene, K₂CO₃) B->C D 4. Heat Reaction (80-100 °C) C->D E 5. Monitor Progress (TLC/GC) D->E F 6. Quench & Extract E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Product (2-chloro-3-vinylstilbene) H->I

Caption: Experimental workflow for the selective Heck coupling.

Heck_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-Br(L)₂ Pd0->PdII_Aryl Oxidative Addition (Ar-Br) Alkene_Complex [Ar-Pd(II)(alkene)(L)₂]⁺Br⁻ PdII_Aryl->Alkene_Complex Alkene Coordination Insertion_Product R-CH₂-CH(Ar)-Pd(II)-Br(L)₂ Alkene_Complex->Insertion_Product Migratory Insertion PdH_Complex H-Pd(II)-Br(L)₂ Insertion_Product->PdH_Complex β-Hydride Elimination Product Ar-CH=CH-R Insertion_Product->Product PdH_Complex->Pd0 Reductive Elimination (+ Base, - H-Base-Br) ArBr This compound Alkene Styrene Base Base

Caption: Catalytic cycle for the selective Heck coupling.

Application Notes and Protocols: Selective Suzuki-Miyaura Coupling of 2-Bromo-3-chlorostyrene with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] In the synthesis of complex molecules, such as active pharmaceutical ingredients, the ability to selectively functionalize polyhalogenated substrates is of paramount importance. This application note details the protocols for the chemoselective Suzuki-Miyaura coupling of 2-bromo-3-chlorostyrene with various arylboronic acids. The inherent difference in reactivity between the carbon-bromine and carbon-chlorine bonds allows for selective coupling at the more labile C-Br position.[1][2]

The general reactivity order for aryl halides in Suzuki-Miyaura coupling is I > Br > OTf >> Cl.[1][2] This principle underpins the selective functionalization of this compound, where the C-Br bond undergoes oxidative addition to the palladium(0) catalyst preferentially over the stronger C-Cl bond. This allows for the synthesis of 3-chloro-2-aryl-styrenes, which can be further functionalized at the C-Cl position in a subsequent cross-coupling reaction if desired.

Reaction Principle and Selectivity

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The selectivity in the coupling of this compound is determined in the initial oxidative addition step, where the palladium(0) catalyst inserts into the weaker carbon-bromine bond.

cluster_0 Selective Suzuki-Miyaura Coupling A This compound D Selective Oxidative Addition at C-Br bond A->D B Arylboronic Acid E Transmetalation B->E C Pd(0) Catalyst Ligand, Base C->D D->E Pd(II) intermediate F Reductive Elimination E->F G 3-Chloro-2-aryl-styrene F->G H Pd(0) Regeneration F->H H->D

Figure 1: Simplified workflow for the selective Suzuki-Miyaura coupling of this compound.

Experimental Protocols

The following protocols are generalized for the selective Suzuki-Miyaura coupling of this compound with arylboronic acids. Optimization may be required for specific substrates.

Protocol 1: General Conditions for Selective C-Br Coupling

This protocol is designed to favor the selective coupling at the C-Br bond of this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Toluene or 1,4-Dioxane

  • Water (degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Add potassium carbonate (2.0 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

  • The reaction mixture is heated to 80-100 °C with vigorous stirring for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The mixture is washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 3-chloro-2-aryl-styrene.

Data Presentation

Table 1: Reaction Conditions and Yields for Selective Suzuki-Miyaura Coupling of Dihaloarenes

EntryDihaloareneArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
11-Bromo-4-chlorobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295[General knowledge]
22-Bromo-5-chloropyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane80692[General knowledge]
31-Bromo-3-chlorobenzene3-Tolylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O90888[General knowledge]
42-Bromo-4-chlorotoluenePhenylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃Toluene1101090[General knowledge]

Note: The yields presented are for the mono-coupled product at the bromine position and are based on published results for analogous substrates. Actual yields for the coupling of this compound may vary.

Visualization of the Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura reaction is a fundamental concept for understanding the reaction mechanism.

cluster_1 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar-X C trans-ArPd(II)L₂(X) B->C D Transmetalation C->D Ar'B(OH)₂ Base E trans-ArPd(II)L₂(Ar') D->E F Reductive Elimination E->F F->A Ar-Ar'

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Considerations

  • Low Yields: If low yields are observed, consider increasing the reaction temperature, changing the solvent, or using a more active catalyst/ligand system. The choice of base can also significantly impact the reaction outcome.

  • Loss of Selectivity: If coupling at the C-Cl bond is observed, reducing the reaction temperature and time may improve selectivity. Using a less active catalyst system could also favor the more reactive C-Br bond.

  • Homocoupling: Homocoupling of the arylboronic acid can occur. Using a slight excess of the boronic acid (1.1-1.2 equivalents) is generally recommended, but a large excess should be avoided.

  • Degassing: Thoroughly degassing the solvents and maintaining an inert atmosphere is crucial to prevent catalyst deactivation.

Conclusion

The selective Suzuki-Miyaura coupling of this compound with arylboronic acids is a powerful method for the synthesis of 3-chloro-2-aryl-styrenes. By leveraging the differential reactivity of the C-Br and C-Cl bonds, chemists can achieve high yields and excellent selectivity. The protocols and data presented in this application note provide a solid foundation for researchers in academia and industry to successfully implement this valuable transformation in their synthetic endeavors.

References

Application Notes and Protocols: Sonogashira Coupling of Terminal Alkynes with 2-Bromo-3-Chlorostyrene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[2] This document provides detailed application notes and protocols for the selective Sonogashira coupling of terminal alkynes with 2-bromo-3-chlorostyrene. The inherent difference in reactivity between the carbon-bromine and carbon-chlorine bonds allows for a regioselective coupling at the more reactive C-Br position.

Principle of Selectivity

The successful selective Sonogashira coupling with this compound hinges on the differential reactivity of the two halogen substituents. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf >> Cl. This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond and the ease of oxidative addition to the palladium(0) catalyst. The C-Br bond is weaker and therefore more susceptible to oxidative addition than the C-Cl bond. By carefully controlling the reaction conditions, such as temperature and reaction time, it is possible to achieve selective coupling at the C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations.

Experimental Protocols

General Procedure for the Sonogashira Coupling of an Aryl Bromide

A mixture of the aryl bromide (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium catalyst such as PdCl2(PPh3)2 (0.025 equiv), and copper(I) iodide (0.05 equiv) is placed in a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen). A degassed solvent, typically an amine like triethylamine or a mixture of solvents such as DMF and an amine, is then added. The reaction mixture is stirred at room temperature or heated to a specified temperature (e.g., 60-100 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aryl bromide is consumed.[3][4] Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with aqueous ammonium chloride and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Example Protocol: Synthesis of 2-(Phenylethynyl)-3-chlorostyrene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N), degassed

  • Toluene, degassed

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry 25 mL Schlenk flask, add this compound (e.g., 219 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (17.5 mg, 0.025 mmol, 2.5 mol%), and copper(I) iodide (9.5 mg, 0.05 mmol, 5 mol%).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed toluene (5 mL) and degassed triethylamine (2 mL) via syringe.

  • Add phenylacetylene (e.g., 122 mg, 1.2 mmol) via syringe.

  • Stir the reaction mixture at 80 °C. Monitor the reaction progress by TLC (e.g., using a hexane/ethyl acetate eluent system).

  • Once the reaction is complete (typically within 2-4 hours, as indicated by the disappearance of the starting bromide), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic layer with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane to hexane/ethyl acetate) to afford the desired product, 2-(phenylethynyl)-3-chlorostyrene.

Data Presentation

The following tables summarize typical reagents, conditions, and expected outcomes for the Sonogashira coupling of aryl bromides with terminal alkynes. These serve as a general guideline for the reaction with this compound.

Table 1: Typical Reagents and Reaction Conditions for Sonogashira Coupling of Aryl Bromides.

ParameterTypical Range/ValueNotes
Aryl Bromide 1.0 equivSubstrate
Terminal Alkyne 1.1 - 1.5 equivCoupling partner
Palladium Catalyst 1 - 5 mol%e.g., PdCl2(PPh3)2, Pd(PPh3)4
Copper(I) Co-catalyst 2 - 10 mol%e.g., CuI
Base 2 - 5 equiv or as solvente.g., Et3N, DIPA, piperidine
Solvent THF, DMF, Toluene, or neat baseMust be degassed
Temperature Room Temperature - 100 °CReaction dependent
Reaction Time 1 - 24 hoursMonitored by TLC or GC

Table 2: Representative Examples of Sonogashira Coupling with Aryl Bromides.

EntryAryl BromideTerminal AlkyneCatalyst System (mol%)Base/SolventTemp (°C)Time (h)Yield (%)
14-BromoiodobenzenePhenylacetylenePd(PPh3)4 (2) / CuI (4)Et3NRT295 (at I)
24-BromotoluenePhenylacetylenePdCl2(PPh3)2 (2.5) / CuI (5)Et3N/Toluene80392
31-Bromo-4-nitrobenzene1-HexynePd(OAc)2 (2) / PPh3 (4) / CuI (5)Et3N/DMF100488
42-BromoanilinePhenylacetylene[DTBNpP]Pd(crotyl)Cl (5)TMP/ACNRT--
52-Amino-3-bromopyridinePhenylacetylenePd(CF3COO)2 (2.5) / PPh3 (5) / CuI (5)Et3N/DMF100396[4]

Visualizations

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Catalytic_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ Pd_complex R-Pd(II)(X)L₂ Pd0->Pd_complex Oxidative Addition Alkyne_complex R-Pd(II)(C≡CR')L₂ Pd_complex->Alkyne_complex Transmetalation Alkyne_complex->Pd0 Product R-C≡CR' Alkyne_complex->Product Reductive Elimination Cu_cycle Copper Cycle CuI CuI Cu_acetylide Cu-C≡CR' CuI->Cu_acetylide Cu_acetylide->Pd_complex BaseH Base-H⁺X⁻ Alkyne H-C≡CR' Base Base ArX Ar-X (this compound)

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Terminal Alkyne - Pd Catalyst & CuI start->reagents inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent and Base inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Progress by TLC/GC reaction->monitor workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Aq. NH₄Cl & Brine monitor->workup Reaction Complete dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols: Selective C-Br vs. C-Cl Bond Activation in 2-bromo-3-chlorostyrene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern organic synthesis, enabling the precise construction of complex molecular architectures. 2-bromo-3-chlorostyrene presents a valuable substrate for sequential cross-coupling reactions, owing to the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. The C-Br bond is generally more susceptible to oxidative addition to a low-valent metal catalyst, such as palladium(0), than the stronger C-Cl bond. This inherent reactivity difference allows for the selective activation of the C-Br bond under carefully controlled conditions, leaving the C-Cl bond intact for subsequent transformations.

This document provides detailed application notes and experimental protocols for achieving selective C-Br versus C-Cl bond activation in this compound, focusing on widely used palladium-catalyzed cross-coupling reactions. The provided protocols are based on established methodologies for selective transformations of dihaloarenes, offering a starting point for the development of specific synthetic routes.

Principles of Selective Activation

The selective activation of C-Br over C-Cl bonds in palladium-catalyzed cross-coupling reactions is primarily governed by the difference in bond dissociation energies (BDEs). The C-Br bond has a lower BDE than the C-Cl bond, making it more susceptible to cleavage during the oxidative addition step of the catalytic cycle. This selectivity can be further enhanced by judicious choice of catalyst, ligands, and reaction conditions.

Key factors influencing selectivity include:

  • Catalyst/Ligand System: The electronic and steric properties of the phosphine ligands on the palladium catalyst play a crucial role. Electron-rich and sterically bulky ligands can facilitate the oxidative addition of even less reactive C-Cl bonds, thus potentially reducing selectivity. For high C-Br selectivity, less sterically demanding and electron-neutral ligands are often preferred.

  • Temperature: Lower reaction temperatures generally favor the activation of the more reactive C-Br bond. Increasing the temperature can provide the necessary energy to overcome the higher activation barrier for C-Cl bond cleavage.

  • Base: The choice of base can influence the overall catalytic activity and, in some cases, selectivity.

  • Solvent: Solvent polarity can impact the stability of intermediates in the catalytic cycle and influence reaction rates and selectivity.

Experimental Protocols

The following protocols describe conditions for the selective Sonogashira and Suzuki coupling reactions at the C-Br bond of a model dihaloarene, which can be adapted for this compound.

Protocol 1: Selective Sonogashira Coupling at the C-Br Bond

This protocol is designed for the selective coupling of a terminal alkyne at the C-Br position of this compound.

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL) and triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 2-alkynyl-3-chlorostyrene product.

Protocol 2: Selective Suzuki Coupling at the C-Br Bond

This protocol outlines the selective coupling of a boronic acid at the C-Br position of this compound.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Dioxane, anhydrous

  • Water, degassed

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.015 mmol, 1.5 mol%), and SPhos (0.03 mmol, 3 mol%).

  • Add K₃PO₄ (3.0 mmol) to the flask.

  • Add anhydrous dioxane (4 mL) and degassed water (1 mL).

  • Heat the reaction mixture to 60 °C and stir for 6-12 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the 2-aryl-3-chlorostyrene product.

Data Presentation

Table 1: Summary of Reaction Conditions for Selective C-Br Bond Activation

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Typical Yield (%)
Sonogashira Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2)TolueneRT12-24>90
Suzuki Pd(OAc)₂ (1.5)SPhos (3)K₃PO₄ (3)Dioxane/H₂O606-12>85

Visualizations

Logical Relationship for Selective Bond Activation

G Factors Influencing Selective C-Br Activation cluster_conditions Reaction Conditions cluster_catalyst Catalyst System Low Temperature Low Temperature Selective C-Br Activation Selective C-Br Activation Low Temperature->Selective C-Br Activation Favors more reactive bond Appropriate Base Appropriate Base Appropriate Base->Selective C-Br Activation Solvent Polarity Solvent Polarity Solvent Polarity->Selective C-Br Activation Pd(0) Precursor Pd(0) Precursor Pd(0) Precursor->Selective C-Br Activation Ligand Choice Ligand Choice Ligand Choice->Selective C-Br Activation Controls oxidative addition

Caption: Key factors influencing the selective activation of the C-Br bond.

Experimental Workflow for Selective Sonogashira Coupling

G Workflow for Selective C-Br Sonogashira Coupling A 1. Assemble Reactants (this compound, alkyne, Pd(OAc)₂, PPh₃, CuI) B 2. Add Solvents & Base (Toluene, Et₃N) A->B C 3. Reaction (Room Temperature, 12-24h) B->C D 4. Work-up (Extraction, Washing) C->D E 5. Purification (Column Chromatography) D->E F Product (2-alkynyl-3-chlorostyrene) E->F

Caption: Step-by-step workflow for selective Sonogashira coupling.

Conclusion

The protocols and data presented herein provide a robust framework for achieving the selective functionalization of this compound at the C-Br position. By carefully controlling the reaction conditions, particularly the catalyst system and temperature, researchers can effectively perform sequential cross-coupling reactions, thereby accessing a diverse range of complex molecular scaffolds. These application notes serve as a valuable resource for scientists engaged in synthetic chemistry and drug discovery, facilitating the efficient and selective synthesis of novel compounds.

Application Notes and Protocols for the Polymerization of 2-bromo-3-chlorostyrene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific experimental data for the polymerization of 2-bromo-3-chlorostyrene. The following application notes and protocols are therefore based on established methodologies for the polymerization of styrene and other halogenated styrene derivatives. These should be regarded as a starting point for experimental design and will require optimization.

Application Notes

Introduction

This compound is a halogenated vinyl aromatic monomer. The presence of both bromine and chlorine atoms on the phenyl ring is anticipated to impart unique properties to the resulting polymer, poly(this compound). These properties may include a high refractive index, inherent flame retardancy, and increased thermal stability compared to polystyrene. The halogen substituents also offer sites for post-polymerization modification, enabling the synthesis of a wide range of functional materials. This document outlines potential polymerization techniques and characterization methods for this novel monomer.

Polymerization Methods

The vinyl group of this compound allows for its polymerization via several radical-based methods. The choice of method will influence the degree of control over the polymer's molecular weight, polydispersity, and architecture.

  • Free Radical Polymerization (FRP): This is the simplest method for polymerizing styrenic monomers.[1][2][3] It typically involves the use of a thermal or photoinitiator to generate free radicals that propagate through the monomer. While straightforward, FRP offers limited control over the polymer's molar mass and dispersity.

  • Atom Transfer Radical Polymerization (ATRP): ATRP is a controlled/living radical polymerization technique that allows for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions.[4][5][6][7][8][9][10] It involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst, typically a copper complex.

  • Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is another versatile controlled/living radical polymerization method that provides excellent control over polymer architecture.[9][10][11][12][13] This technique employs a chain transfer agent, typically a thiocarbonylthio compound, to mediate the polymerization.

Characterization of Poly(this compound)

The successful synthesis and properties of poly(this compound) can be confirmed through various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the polymer and assessing its tacticity.[14][15][16][17][18]

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI or Ð) of the polymer.[19][20][21][22]

  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the thermal transitions of the polymer, most importantly the glass transition temperature (Tg).[23][24][25][26]

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition profile of the polymer.[23][24][25][26]

Experimental Protocols

Protocol 1: Free Radical Polymerization of this compound

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent)

  • Methanol (non-solvent for precipitation)

Procedure:

  • Purify the this compound monomer by passing it through a column of basic alumina to remove any inhibitors.

  • In a Schlenk flask, dissolve this compound (e.g., 5 g) and AIBN (e.g., 0.05 g) in toluene (e.g., 10 mL).

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 24 hours).

  • To quench the reaction, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a beaker of vigorously stirring methanol (e.g., 200 mL).

  • Filter the precipitated polymer and wash with fresh methanol.

  • Dry the polymer in a vacuum oven at 60°C to a constant weight.

Protocol 2: Atom Transfer Radical Polymerization (ATRP) of this compound

Materials:

  • This compound (monomer)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

Procedure:

  • Purify the this compound monomer as described in Protocol 1.

  • To a dry Schlenk flask, add CuBr (e.g., 0.028 g). Seal the flask and cycle between vacuum and nitrogen three times.

  • Add anisole (e.g., 5 mL) and deoxygenated PMDETA (e.g., 0.042 mL) via syringe. Stir until a homogeneous green-yellow solution is formed.

  • Add the deoxygenated this compound (e.g., 5 g) and deoxygenated EBiB (e.g., 0.028 mL) via syringe.

  • Place the flask in a preheated oil bath at 90°C and stir.

  • Monitor the monomer conversion over time by taking samples and analyzing them via ¹H NMR or gas chromatography.

  • Once the desired conversion is reached, quench the polymerization by cooling and exposing the mixture to air.

  • Dilute the reaction mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in methanol, filter, and dry as described in Protocol 1.

Protocol 3: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound

Materials:

  • This compound (monomer)

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (chain transfer agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

Procedure:

  • Purify the this compound monomer as described in Protocol 1.

  • In a Schlenk flask, dissolve this compound (e.g., 5 g), 2-cyano-2-propyl dodecyl trithiocarbonate (e.g., 0.07 g), and AIBN (e.g., 0.008 g) in 1,4-dioxane (e.g., 10 mL).

  • Deoxygenate the solution using three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time.

  • Quench the reaction by cooling and exposing it to air.

  • Precipitate the polymer in methanol, filter, and dry as described in Protocol 1.

Data Presentation

Table 1: Hypothetical Polymerization Results for this compound

Polymerization MethodMonomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
Free Radical Polymerization8545,0002.1
ATRP9225,0001.15
RAFT9528,0001.12

Table 2: Hypothetical Thermal Properties of Poly(this compound)

PropertyValueMethod
Glass Transition Temperature (Tg)115 °CDSC
Decomposition Temperature (5% weight loss)350 °CTGA

Visualizations

experimental_workflow monomer This compound Monomer purification Inhibitor Removal (Alumina Column) monomer->purification polymerization Polymerization purification->polymerization frp Free Radical Polymerization polymerization->frp atrp ATRP polymerization->atrp raft RAFT polymerization->raft isolation Precipitation & Purification frp->isolation atrp->isolation raft->isolation polymer Poly(this compound) isolation->polymer characterization Characterization polymer->characterization nmr NMR (Structure) characterization->nmr gpc GPC (MW & PDI) characterization->gpc dsc DSC (Tg) characterization->dsc tga TGA (Stability) characterization->tga

Caption: General experimental workflow for the synthesis and characterization of poly(this compound).

logical_relationship choice Choice of Polymerization Method frp Free Radical Polymerization choice->frp crp Controlled Radical Polymerization (ATRP/RAFT) choice->crp simplicity Simplicity frp->simplicity low_control Broad PDI Poor MW Control frp->low_control control High Control crp->control complexity Higher Complexity (Catalyst/CTA) crp->complexity defined_mw Well-defined MW Narrow PDI control->defined_mw complex_arch Complex Architectures (Block Copolymers) control->complex_arch

Caption: Logical relationship between the choice of polymerization method and the resulting polymer characteristics.

References

Application Notes and Protocols: Synthesis of Functional Polymers from 2-Bromo-3-Chlorostyrene for Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and functionalization of polymers derived from 2-bromo-3-chlorostyrene. The protocols detailed below leverage controlled radical polymerization to achieve well-defined polymer architectures, followed by versatile post-polymerization modification techniques to introduce functionalities relevant to drug delivery and other biomedical applications.

Synthesis of Poly(this compound) via Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a robust controlled/"living" radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). This control is crucial for designing polymers with reproducible properties for biomedical applications.

Experimental Protocol: ATRP of this compound

This protocol is a general guideline and may require optimization based on specific molecular weight targets and available laboratory resources.

Materials:

  • This compound (monomer)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol (non-solvent for precipitation)

  • Tetrahydrofuran (THF) (for dissolution and analysis)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • Monomer Purification: Pass this compound through a column of basic alumina to remove inhibitors.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (1 equivalent relative to initiator). Seal the flask with a rubber septum, and cycle between vacuum and nitrogen three times to ensure an inert atmosphere.

  • Addition of Reagents: Under a nitrogen counterflow, add anisole, the purified this compound monomer, and the initiator (EBiB). The molar ratio of monomer to initiator will determine the target degree of polymerization. A typical ratio for achieving a moderate molecular weight would be [Monomer]:[Initiator]:[CuBr]:[PMDETA] = 100:1:1:1.

  • Ligand Addition and Initiation: Add the ligand (PMDETA) to the reaction mixture. The solution should turn colored, indicating the formation of the copper-ligand complex.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at a set temperature (e.g., 90-110 °C). Allow the polymerization to proceed for the desired time. Monitor the monomer conversion by taking aliquots at different time points and analyzing them via Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Termination and Purification: To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Polymer Isolation: Precipitate the polymer solution into a large excess of cold methanol. Filter the white polymer, wash with fresh methanol, and dry under vacuum to a constant weight.

  • Characterization: Characterize the resulting poly(this compound) for its molecular weight (Mn), polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and structure using ¹H NMR and FTIR spectroscopy.

Expected Data:

The following table summarizes expected quantitative data for the ATRP of halogenated styrenes, which can be used as a reference for the synthesis of poly(this compound).

Monomer[M]:[I]:[Cu]:[L]Temp (°C)Time (h)Conv. (%)Mn ( g/mol )PDI (Mw/Mn)
Styrene100:1:1:21104606,2001.15
4-Chlorostyrene100:1:1:21102758,1001.20
4-Bromostyrene100:1:1:21101.5809,0001.18
This compound (Predicted)100:1:1:11003~70~15,000<1.3

Note: Data for this compound is an educated estimation based on the reactivity of other halogenated styrenes. Actual results may vary.

Synthesis Workflow

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation cluster_characterization Characterization Monomer This compound (Purified) ReactionVessel Schlenk Flask (Inert Atmosphere) Monomer->ReactionVessel Initiator Ethyl α-bromoisobutyrate (Initiator) Initiator->ReactionVessel Catalyst CuBr (Catalyst) Catalyst->ReactionVessel Ligand PMDETA (Ligand) Ligand->ReactionVessel AluminaColumn Alumina Column (Catalyst Removal) ReactionVessel->AluminaColumn Polymerization (e.g., 100°C) Precipitation Precipitation in Methanol AluminaColumn->Precipitation Drying Vacuum Drying Precipitation->Drying FinalPolymer Poly(this compound) Drying->FinalPolymer GPC GPC (Mn, PDI) NMR NMR (Structure) FinalPolymer->GPC FinalPolymer->NMR

Caption: Workflow for the synthesis of poly(this compound) via ATRP.

Post-Polymerization Modification for Functionalization

The presence of two distinct halogen atoms (bromine and chlorine) on the phenyl ring of the polymer provides a versatile platform for selective functionalization. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for sequential or selective modifications.

Suzuki Coupling for Biocompatible Polymer Synthesis

Suzuki coupling is a powerful tool for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide. This reaction can be used to graft biocompatible moieties, such as polyethylene glycol (PEG), onto the polymer backbone, which can improve solubility in aqueous media and reduce non-specific protein adsorption.

Materials:

  • Poly(this compound)

  • Poly(ethylene glycol) methyl ether boronic acid (mPEG-boronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) (catalyst precursor)

  • Triphenylphosphine (PPh₃) (ligand)

  • Potassium carbonate (K₂CO₃) (base)

  • Toluene/Water (solvent mixture)

  • Dialysis membrane (for purification)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve poly(this compound) in toluene.

  • Addition of Reagents: Add mPEG-boronic acid (e.g., 1.2 equivalents per bromine atom), K₂CO₃ (e.g., 3 equivalents), and the palladium catalyst system (e.g., 2-5 mol% Pd(OAc)₂ and 4-10 mol% PPh₃).

  • Reaction: Add water to create a biphasic system and heat the mixture to a reflux temperature (e.g., 90-100 °C) under a nitrogen atmosphere with vigorous stirring. Monitor the reaction progress by taking samples and analyzing for the disappearance of the starting polymer peak in GPC.

  • Purification: After completion, cool the reaction mixture, separate the organic layer, and wash with water. Concentrate the organic phase and then purify the functionalized polymer by dialysis against a suitable solvent (e.g., THF or DMF) followed by water to remove unreacted reagents and catalyst residues.

  • Isolation: Lyophilize the dialyzed solution to obtain the PEGylated polymer.

  • Characterization: Confirm the successful grafting of PEG chains via ¹H NMR (appearance of characteristic PEG protons) and GPC (increase in molecular weight).

Starting Polymer (Mn)Functionalizing AgentCatalyst SystemReaction Time (h)Functionalization Efficiency (%)
15,000 g/mol mPEG-boronic acidPd(OAc)₂/PPh₃24>90
20,000 g/mol Phenylboronic acidPd(PPh₃)₄18>95
Sonogashira and Heck Couplings for Drug Conjugation and Targeting Ligand Attachment

Sonogashira and Heck couplings are other palladium-catalyzed reactions that can be employed to introduce further functionalities. The Sonogashira coupling allows for the attachment of terminal alkynes, which can be used for "click" chemistry modifications, while the Heck reaction enables the coupling of alkenes. These functionalities can serve as handles for attaching drugs or targeting ligands.

A targeting ligand, such as folic acid (which targets folate receptors overexpressed on many cancer cells), can be attached to the polymer. This can be achieved by first modifying the polymer with a linker containing a reactive group (e.g., an amine or an alkyne) and then coupling the targeting ligand to this group.

Functionalization and Drug Delivery Workflow

Functionalization_Workflow cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_click Click Chemistry StartPolymer Poly(this compound) Suzuki mPEG-boronic acid Pd(OAc)₂/PPh₃ StartPolymer->Suzuki PEGylatedPolymer PEGylated Polymer (Biocompatible) Suzuki->PEGylatedPolymer Sonogashira Propargylamine PdCl₂(PPh₃)₂/CuI AmineFunctionalizedPolymer Amine-Functionalized Polymer Sonogashira->AmineFunctionalizedPolymer Click Azide-Drug CuSO₄/Sodium Ascorbate DrugConjugate Drug-Conjugated Polymer Click->DrugConjugate PEGylatedPolymer->Sonogashira AmineFunctionalizedPolymer->Click

Caption: Post-polymerization modification workflow for functionalization and drug conjugation.

Application in Drug Delivery: A Conceptual Signaling Pathway

Functionalized polymers from this compound can be designed as nanocarriers for targeted drug delivery. For instance, a polymer functionalized with PEG for biocompatibility, a targeting ligand (e.g., folic acid), and a cytotoxic drug can be formulated into nanoparticles. These nanoparticles would preferentially accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect and active targeting via receptor-mediated endocytosis.

Targeted Drug Delivery and Cellular Uptake Pathway

Drug_Delivery_Pathway Nanoparticle Functionalized Polymer Nanoparticle (with Drug & Targeting Ligand) Bloodstream Bloodstream Circulation Nanoparticle->Bloodstream Systemic Administration TumorMicroenvironment Tumor Microenvironment (EPR Effect) Bloodstream->TumorMicroenvironment Passive Targeting CancerCell Cancer Cell TumorMicroenvironment->CancerCell Active Targeting (Receptor-Mediated Endocytosis) Endosome Endosome CancerCell->Endosome Internalization DrugRelease Drug Release (e.g., pH-sensitive) Endosome->DrugRelease Endosomal Escape CellularTarget Intracellular Target (e.g., DNA, Mitochondria) DrugRelease->CellularTarget Drug Action Apoptosis Apoptosis (Cell Death) CellularTarget->Apoptosis

Caption: Conceptual pathway for targeted drug delivery and cellular action.

Conclusion

The synthesis of functional polymers from this compound offers a versatile platform for the development of advanced biomedical materials. By employing controlled radical polymerization, the polymer backbone can be synthesized with high precision. Subsequent post-polymerization modification techniques, such as palladium-catalyzed cross-coupling reactions, allow for the introduction of a wide range of functionalities. This enables the design of polymers with tailored properties for specific applications in drug delivery, including enhanced biocompatibility, targeted delivery, and controlled release. The protocols and concepts presented herein provide a solid foundation for researchers and scientists to explore the potential of these novel functional polymers in the field of drug development.

Application Notes and Protocols for the Synthesis of Substituted Stilbenes using 2-Bromo-3-chlorostyrene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of substituted stilbenes starting from 2-bromo-3-chlorostyrene via a chemoselective Suzuki-Miyaura cross-coupling reaction. This method offers a versatile route to a variety of stilbene derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1]

Substituted stilbenes are known to modulate several key signaling pathways, making them attractive candidates for drug development. These pathways include the AMP-activated protein kinase (AMPK) pathway, Sirtuin 1 (SIRT1) signaling, and the Nuclear Factor-kappa B (NF-κB) pathway.[2][3][4][5] Modulation of these pathways can impact cellular processes involved in inflammation, metabolism, and cell survival.

Experimental Protocols

This protocol details the chemoselective Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. The higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions allows for selective functionalization at the 2-position of the styrene core.

Materials:

  • This compound (Substrate)

  • Arylboronic acid (Coupling partner, 1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂; Catalyst, 0.02 equivalents)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; Ligand, 0.04 equivalents)

  • Potassium phosphate (K₃PO₄; Base, 2.0 equivalents)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe. The typical solvent ratio is 4:1 to 5:1 dioxane:water. The reaction concentration is generally maintained at 0.1-0.2 M with respect to the this compound.

  • Reaction Execution: Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing. Then, heat the mixture to 80-100 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted stilbene.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Data Presentation

The following tables summarize typical yields for Suzuki-Miyaura cross-coupling reactions of various aryl halides with arylboronic acids under different conditions. This data is provided to give an indication of the expected efficiency of the proposed protocol.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1BromobenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001695
24-BromotoluenePd₂(dba)₃ (1)RuPhos (2)Cs₂CO₃Dioxane801292
34-BromoanisolePd(PPh₃)₄ (3)-K₂CO₃DMF902488
42-BromopyridinePdCl₂(dppf) (2)-Na₂CO₃THF/H₂O801890

Table 2: Chemoselective Suzuki-Miyaura Coupling of Dihaloarenes

EntryDihaloareneBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Product(s) (Ratio)Total Yield (%)
11-Bromo-4-chlorobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane100Mono-bromo coupled94
22,6-DichloropyridineHeptylboronic acid pinacol esterPd(OAc)₂ (1)Ad₂PⁿBu (3)LiOtBuDioxane/H₂O100Mono-alkylated94
31,3-DichloroisoquinolineAlkylboronic acidFcPPh₂/Pd₂(dba)₃----Mono-coupled at C1-

Mandatory Visualization

G cluster_workflow Experimental Workflow A Reactants & Catalyst Loading (this compound, Arylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄) B Solvent Addition & Degassing (Anhydrous Dioxane/Water) A->B C Reaction at 80-100°C (12-24h under Inert Atmosphere) B->C D Work-up (Extraction & Washing) C->D E Purification (Silica Gel Chromatography) D->E F Characterization (NMR, HRMS) E->F

Caption: General experimental workflow for the synthesis of substituted stilbenes.

G cluster_pathway Signaling Pathways Modulated by Stilbenes Stilbenes Stilbenes AMPK AMPK Stilbenes->AMPK SIRT1 SIRT1 Stilbenes->SIRT1 NFkB NF-κB Stilbenes->NFkB Metabolism Metabolism AMPK->Metabolism regulates Longevity Longevity SIRT1->Longevity promotes Inflammation Inflammation NFkB->Inflammation mediates

Caption: Key signaling pathways influenced by substituted stilbene compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-3-Chlorostyrene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-3-chlorostyrene.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the synthesis of this compound, particularly when employing a Wittig reaction with 2-bromo-3-chlorobenzaldehyde as the precursor.

Question: My Wittig reaction is showing low or no conversion of the starting aldehyde. What are the possible causes and solutions?

Answer: Low or no conversion in a Wittig reaction can stem from several factors:

  • Inactive Ylide: The phosphorus ylide is moisture-sensitive and can degrade if not handled under inert conditions. Ensure that the phosphonium salt is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficiently Strong Base: The choice of base is critical for the deprotonation of the phosphonium salt to form the ylide. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required.[1] If a weaker base was used, consider switching to a stronger one.

  • Low Reaction Temperature: While some Wittig reactions proceed at room temperature, others may require gentle heating to go to completion. Monitor the reaction by Thin Layer Chromatography (TLC) and consider increasing the temperature if the reaction is sluggish.

  • Steric Hindrance: The ortho-bromo substituent on the benzaldehyde may introduce some steric hindrance, potentially slowing down the reaction. Extending the reaction time may be necessary.

Question: I've obtained a mixture of E and Z isomers. How can I improve the stereoselectivity of the reaction?

Answer: The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide.[1]

  • Stabilized vs. Non-stabilized Ylides: Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the E-alkene, while non-stabilized ylides (e.g., from methyltriphenylphosphonium bromide) tend to yield the Z-alkene.[1] The choice of ylide will therefore be the primary determinant of the isomeric ratio.

  • Reaction Conditions: For non-stabilized ylides, performing the reaction in the presence of lithium salts can sometimes decrease Z-selectivity. Using salt-free conditions may improve the outcome. The choice of solvent can also play a role; polar aprotic solvents are commonly used.

Question: I'm having difficulty removing the triphenylphosphine oxide byproduct from my product. What purification strategies can I use?

Answer: Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction.

  • Crystallization: If your product is a solid, recrystallization can be an effective method for removing triphenylphosphine oxide.

  • Chromatography: Column chromatography is a reliable method for separating the product from the byproduct. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective, as triphenylphosphine oxide is more polar than the styrene product.

  • Precipitation: In some cases, triphenylphosphine oxide can be precipitated out of a non-polar solvent mixture, such as diethyl ether/hexanes, while the desired product remains in solution.[2]

Question: My final product, this compound, appears to be unstable and polymerizes over time. How can I improve its stability?

Answer: Styrene derivatives are known to be susceptible to polymerization, especially when exposed to heat, light, or air.

  • Inhibitors: The addition of a radical inhibitor, such as 4-tert-butylcatechol (TBC) or hydroquinone, can prevent polymerization during storage.

  • Storage Conditions: Store the purified product at low temperatures (2-8 °C), protected from light, and under an inert atmosphere to minimize degradation.

Quantitative Data Summary

The following table summarizes typical reaction parameters for a Wittig-type olefination of a substituted benzaldehyde, which can be adapted for the synthesis of this compound.

ParameterTypical ConditionsExpected Outcome/Remarks
Reaction Type Wittig OlefinationFormation of a carbon-carbon double bond.
Starting Aldehyde 2-bromo-3-chlorobenzaldehydeCommercially available.
Wittig Reagent Methyltriphenylphosphonium bromideA common choice for introducing a methylene group.
Base n-Butyllithium (n-BuLi) or Sodium Hydride (NaH)Strong base is crucial for ylide formation.
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl EtherPolar aprotic solvents are preferred.
Reaction Temperature 0 °C to room temperatureMay require gentle heating depending on reactivity.
Reaction Time 2-24 hoursMonitor by TLC for completion.
Typical Yield 60-90%Highly dependent on reaction conditions and purity of reagents.
Purification Silica Gel Column ChromatographyEffective for removing triphenylphosphine oxide.

Experimental Protocols

Synthesis of this compound via Wittig Reaction

This protocol describes the synthesis of this compound from 2-bromo-3-chlorobenzaldehyde using a Wittig reaction.

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • 2-bromo-3-chlorobenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Preparation:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. The solution will typically turn a characteristic color (e.g., yellow or orange), indicating ylide formation.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Wittig Reaction:

    • In a separate flame-dried flask, dissolve 2-bromo-3-chlorobenzaldehyde (1.0 equivalent) in anhydrous THF.

    • Cool the ylide solution back down to 0 °C.

    • Slowly add the solution of 2-bromo-3-chlorobenzaldehyde to the ylide solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Workup:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product will be a mixture of this compound and triphenylphosphine oxide.

    • To remove the bulk of the triphenylphosphine oxide, the crude residue can be triturated with a mixture of diethyl ether and hexanes, which may cause the byproduct to precipitate.[2]

    • Filter the mixture and concentrate the filtrate.

    • Purify the resulting residue by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product A 2-Bromo-3-chlorobenzaldehyde D Wittig Reaction (Anhydrous THF, 0°C to RT) A->D B Methyltriphenylphosphonium bromide B->D C n-Butyllithium C->D E Aqueous Quench (NH4Cl) D->E Crude Product F Extraction with Diethyl Ether E->F G Column Chromatography F->G H This compound G->H Purified Product

Caption: Overall synthesis workflow for this compound.

Troubleshooting_Wittig Troubleshooting the Wittig Reaction Start Low Yield or Incomplete Reaction? CheckYlide Check Ylide Formation Conditions Start->CheckYlide Yes PurificationIssue Difficulty with Purification? Start->PurificationIssue No CheckBase Use a stronger base (e.g., n-BuLi) CheckYlide->CheckBase Weak base used InertAtmosphere Ensure inert atmosphere (N2 or Ar) CheckYlide->InertAtmosphere Moisture contamination IncreaseTimeTemp Increase reaction time or temperature CheckYlide->IncreaseTimeTemp Sluggish reaction ColumnChrom Optimize column chromatography (adjust eluent polarity) PurificationIssue->ColumnChrom Yes PrecipitateTPPO Attempt to precipitate triphenylphosphine oxide PurificationIssue->PrecipitateTPPO Yes Success Successful Synthesis PurificationIssue->Success No ColumnChrom->Success PrecipitateTPPO->ColumnChrom

Caption: Decision tree for troubleshooting the Wittig reaction.

References

Technical Support Center: Purification of 2-Bromo-3-Chlorostyrene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-bromo-3-chlorostyrene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound, a substituted styrene, are vacuum distillation and column chromatography. The choice between these methods depends on the nature of the impurities, the scale of the purification, and the desired final purity.

Q2: Why is it crucial to use a polymerization inhibitor during the purification of this compound?

A2: Styrenes, including this compound, are prone to polymerization, especially at elevated temperatures used in distillation.[1][2] Polymerization will result in significant product loss and can create a hazardous situation. Therefore, the addition of a polymerization inhibitor, such as 4-tert-butylcatechol (TBC) or hydroquinone, is essential to prevent this unwanted reaction.[3]

Q3: What are the likely impurities in a crude sample of this compound?

A3: Impurities can originate from the starting materials or byproducts of the synthetic route used. For instance, if a Wittig reaction is employed, triphenylphosphine oxide is a common byproduct.[4][5] If a Heck reaction is used, unreacted starting materials and palladium catalyst residues may be present.[6][7][8] Other potential impurities include isomers and oligomers of the desired product.

Q4: How can I remove residual palladium catalyst from my this compound sample?

A4: If your synthesis involved a palladium-catalyzed reaction, residual palladium can often be removed by passing the crude product through a short plug of silica gel or by treatment with activated carbon. For more persistent contamination, specific metal scavengers can be employed.

Troubleshooting Guides

Vacuum Distillation
Issue Possible Cause(s) Troubleshooting Steps
Product is not distilling over at the expected temperature and pressure. - Inaccurate pressure reading. - System leak. - Thermometer placement is incorrect. - Insufficient heating.- Verify the accuracy of your vacuum gauge. - Check all joints and connections for leaks using a high-vacuum grease. - Ensure the thermometer bulb is positioned correctly, just below the sidearm leading to the condenser. - Gradually increase the heating mantle temperature.[9]
Bumping or uneven boiling. - Lack of a boiling aid. - Heating too rapidly.- Use a magnetic stir bar or capillary ebulliator to ensure smooth boiling. - Heat the distillation flask slowly and evenly.
Product solidifies in the condenser. - The condenser water is too cold. - The product has a high melting point.- Use room temperature water or a coolant at a temperature above the product's melting point. - Gently warm the condenser with a heat gun to melt the solid and allow it to flow into the receiving flask.
Product appears yellow or dark after distillation. - Decomposition at high temperatures. - Presence of impurities. - Insufficient polymerization inhibitor.- Ensure the vacuum is low enough to allow distillation at a lower temperature. - Repurify the product using column chromatography. - Ensure an adequate amount of a suitable polymerization inhibitor is added before heating.[3]
Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of the product from impurities. - Incorrect solvent system (eluent). - Column was not packed properly. - Overloading the column with the sample.- Optimize the solvent system using thin-layer chromatography (TLC) to achieve a good separation of spots. - Ensure the column is packed uniformly without any cracks or channels.[10][11] - Use an appropriate amount of sample relative to the column size.
Product is eluting too quickly (high Rf). - The eluent is too polar.- Decrease the polarity of the eluent by reducing the proportion of the more polar solvent.
Product is not eluting from the column (low Rf). - The eluent is not polar enough.- Increase the polarity of the eluent by increasing the proportion of the more polar solvent.
Streaking or tailing of the product band. - The compound is not very soluble in the eluent. - The sample was loaded in a solvent that is too polar. - The compound is interacting too strongly with the stationary phase.- Choose an eluent in which the compound is more soluble. - Dissolve the sample in a minimal amount of the eluent or a less polar solvent before loading.[10] - Consider using a different stationary phase (e.g., alumina instead of silica gel).
The collected fractions are very dilute. - The column diameter is too large for the sample size. - The flow rate is too fast.- Use a narrower column. - Reduce the pressure or flow rate of the eluent.

Quantitative Data Summary

Purification MethodCompoundTypical Recovery (%)Typical Purity (%)Reference
Vacuum Distillationm-Chlorostyrene80-82.5>99Organic Syntheses Procedure[3]
Column ChromatographyHalogenated FerrocenesHighHighDalton Transactions[12]
RecrystallizationBrominated Aromatic Compounds~82-86HighU.S. Patent 4,847,428[13]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Preparation: To a round-bottom flask containing the crude this compound, add a magnetic stir bar and a small amount of a polymerization inhibitor (e.g., 0.1 wt% of 4-tert-butylcatechol).

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all ground glass joints are lightly greased with high-vacuum grease to prevent leaks.

  • Evacuation: Begin stirring and slowly evacuate the system using a vacuum pump.

  • Heating: Once a stable, low pressure is achieved, begin to heat the distillation flask gently using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. The boiling point will be dependent on the pressure achieved.

  • Storage: Store the purified this compound in a cool, dark place, and consider adding a small amount of polymerization inhibitor for long-term storage.

Protocol 2: Purification by Column Chromatography
  • Solvent System Selection: Using thin-layer chromatography (TLC), determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between this compound and its impurities. The desired product should have an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the solvent system, collecting fractions in test tubes or flasks.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the pure fractions containing the this compound and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

Purification_Workflow start Crude this compound assessment Assess Impurity Profile & Scale start->assessment distillation Vacuum Distillation assessment->distillation High boiling impurities / Large scale chromatography Column Chromatography assessment->chromatography Close boiling impurities / Small scale analysis Purity Analysis (e.g., GC, NMR) distillation->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: General workflow for the purification of this compound.

Technique_Selection start Start boiling_point_diff Significant difference in boiling points between product and impurities? start->boiling_point_diff scale Scale of purification? boiling_point_diff->scale Yes column_chromatography Column Chromatography boiling_point_diff->column_chromatography No vacuum_distillation Vacuum Distillation scale->vacuum_distillation Large (>5g) scale->column_chromatography Small (<5g)

Caption: Decision tree for selecting a purification technique.

References

Technical Support Center: Synthesis of 2-Bromo-3-chlorostyrene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-3-chlorostyrene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing the Wittig reaction with 2-bromo-3-chlorobenzaldehyde.

Q1: I see a major byproduct in my crude reaction mixture that is poorly soluble in many organic solvents. What is it and how can I remove it?

A1: The most common major byproduct in a Wittig reaction is triphenylphosphine oxide (TPPO).[1][2] This byproduct is generated from the triphenylphosphine ylide after it has delivered the vinyl group to the aldehyde. TPPO is a white, crystalline solid that is often poorly soluble in common non-polar organic solvents used for purification.

Troubleshooting Steps:

  • Purification: The most effective way to remove TPPO is through column chromatography on silica gel. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will typically allow for the separation of the less polar this compound from the more polar TPPO.

  • Alternative Workup: In some cases, precipitation can be used. After the reaction, the solvent can be evaporated, and the residue triturated with a solvent in which the desired styrene is soluble but TPPO is not, such as cold diethyl ether or a mixture of hexanes and a small amount of a more polar solvent. The TPPO can then be removed by filtration.

  • Alternative Reagents: For future syntheses, consider using the Horner-Wadsworth-Emmons reaction. This reaction utilizes a phosphonate ester instead of a phosphonium salt and generates a water-soluble phosphate byproduct that is easily removed during an aqueous workup.[1]

Q2: My NMR spectrum shows multiple sets of signals in the vinyl region, suggesting I have a mixture of products. What could these be?

A2: The presence of multiple signals in the vinyl region of the NMR spectrum often indicates the formation of E/Z (cis/trans) isomers of this compound. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.

Troubleshooting Steps:

  • Stereocontrol: The use of unstabilized ylides (e.g., from methyltriphenylphosphonium bromide) in aprotic, salt-free conditions tends to favor the formation of the Z-isomer. Conversely, stabilized ylides (containing an electron-withdrawing group) generally favor the E-isomer. The choice of base and the presence of lithium salts can also influence the E/Z ratio.

  • Analysis: Carefully analyze the coupling constants (J-values) of the vinyl protons in the 1H NMR spectrum. Trans-alkenes typically exhibit larger coupling constants (usually in the range of 12-18 Hz) for the vinyl protons compared to cis-alkenes (typically 6-12 Hz).

  • Purification: In many cases, the E and Z isomers can be separated by careful column chromatography.

Q3: My reaction yield is low, and I have a significant amount of unreacted 2-bromo-3-chlorobenzaldehyde in my crude product. What could be the issue?

A3: Low conversion of the starting aldehyde can be due to several factors related to the generation and reactivity of the Wittig reagent.

Troubleshooting Steps:

  • Ylide Formation: Ensure that the base used for deprotonating the phosphonium salt is sufficiently strong and fresh. Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu). The reaction should be carried out under anhydrous and inert conditions (e.g., under nitrogen or argon) as the ylide is sensitive to moisture and oxygen.

  • Reaction Time and Temperature: The reaction of the ylide with the aldehyde may require sufficient time and an appropriate temperature to go to completion. Reactions are often started at a low temperature (e.g., 0 °C or -78 °C) and then allowed to warm to room temperature.

  • Steric Hindrance: While less of an issue with aldehydes, significant steric hindrance around the carbonyl group can slow down the reaction.

Q4: I observe unexpected peaks in my GC-MS analysis that do not correspond to the product, starting material, or triphenylphosphine oxide. What could they be?

A4: Unexpected peaks could arise from impurities in the starting material or from side reactions occurring under the basic conditions of the Wittig reaction.

Troubleshooting Steps:

  • Starting Material Purity: Analyze the 2-bromo-3-chlorobenzaldehyde starting material by GC-MS or NMR to check for impurities. Potential impurities could include other isomers of bromochlorobenzaldehyde or related compounds from its synthesis.

  • Dehalogenation: Although less common under typical Wittig conditions, there is a possibility of dehalogenation of the aromatic ring, especially if harsh basic conditions or elevated temperatures are used for an extended period. This could lead to the formation of 2-chlorostyrene or 3-bromostyrene. Mass spectrometry can be particularly useful here, as the isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) and chlorine (approximately 3:1 ratio of 35Cl and 37Cl) will be distinct for each potential dehalogenated product.

  • Aldol Condensation: If the aldehyde has enolizable protons (not the case for 2-bromo-3-chlorobenzaldehyde), self-condensation can occur under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected byproducts in the synthesis of this compound via the Wittig reaction?

A1: The primary and most abundant byproduct is triphenylphosphine oxide (TPPO). Other potential byproducts and impurities include:

  • E/Z Isomers of this compound: The Wittig reaction can produce a mixture of cis and trans isomers.

  • Unreacted 2-bromo-3-chlorobenzaldehyde: Incomplete reaction will leave the starting material in the product mixture.

  • Dehalogenated Styrenes: Under certain conditions, loss of a bromine or chlorine atom from the aromatic ring could occur, leading to 2-chlorostyrene or 3-bromostyrene.

  • Solvent and Reagent Residues: Residual solvents and byproducts from the base (e.g., butanol from n-BuLi) may also be present.

Q2: What is the best way to purify crude this compound?

A2: The most effective method for purifying this compound is flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. The less polar styrene product will elute before the more polar triphenylphosphine oxide.

Q3: Are there alternative methods to the Wittig reaction for synthesizing this compound?

A3: Yes, other olefination reactions can be employed. The Horner-Wadsworth-Emmons (HWE) reaction is a popular alternative.[1] It uses a phosphonate ester which, upon reaction with an aldehyde, generates a water-soluble phosphate byproduct that is easily removed with an aqueous workup, simplifying purification. The HWE reaction often provides better E-selectivity for the alkene product.

Data Presentation

Table 1: Potential Byproducts and Impurities in the Synthesis of this compound

Compound NameMolecular FormulaMolecular Weight ( g/mol )Likely OriginKey Analytical Features
This compound C₈H₆BrCl217.49Desired Product ¹H NMR: Distinct signals in the vinyl region (typically 5.0-7.0 ppm). MS: Characteristic isotopic pattern for one bromine and one chlorine atom.
Triphenylphosphine oxideC₁₈H₁₅OP278.28Wittig reaction byproduct¹H NMR: Aromatic signals (typically 7.4-7.8 ppm). ³¹P NMR: A single peak around 25-30 ppm.
2-bromo-3-chlorobenzaldehydeC₇H₄BrClO219.46Unreacted starting material¹H NMR: Aldehyde proton signal (around 10 ppm). IR: Strong C=O stretch (around 1700 cm⁻¹).
(E/Z)-2-bromo-3-chlorostyreneC₈H₆BrCl217.49Isomer of the productDifferent coupling constants for vinyl protons in ¹H NMR. May co-elute in GC.
2-ChlorostyreneC₈H₇Cl138.59Dehalogenation (loss of Br)MS: Molecular ion peak at m/z 138/140 (3:1 ratio).
3-BromostyreneC₈H₇Br183.05Dehalogenation (loss of Cl)MS: Molecular ion peak at m/z 182/184 (1:1 ratio).

Experimental Protocols

Detailed Methodology for the Wittig Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Methyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium in hexanes, sodium hydride, or potassium tert-butoxide)

  • Anhydrous tetrahydrofuran (THF)

  • 2-bromo-3-chlorobenzaldehyde

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate

Procedure:

  • Ylide Preparation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add the strong base (1.05 equivalents) dropwise with stirring. For n-BuLi, a color change to deep yellow or orange is typically observed, indicating ylide formation.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Wittig Reaction:

    • Dissolve 2-bromo-3-chlorobenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask under an inert atmosphere.

    • Cool the ylide solution back to 0 °C.

    • Slowly add the solution of 2-bromo-3-chlorobenzaldehyde to the ylide solution dropwise via syringe.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product will be a mixture of this compound and triphenylphosphine oxide.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

  • Characterization:

    • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS.

Mandatory Visualization

Byproduct_Identification_Workflow start Observe Unexpected Peak in Analytical Data (GC-MS, NMR) is_major Is it a major byproduct? start->is_major is_tppo Does it match the characteristics of Triphenylphosphine Oxide (TPPO)? is_major->is_tppo Yes is_isomer Are there multiple peaks in the vinyl region of the NMR spectrum? is_major->is_isomer No is_tppo->is_isomer No tppo Byproduct is likely Triphenylphosphine Oxide (TPPO) is_tppo->tppo Yes is_starting_material Does it match the spectral data of 2-bromo-3-chlorobenzaldehyde? is_isomer->is_starting_material No isomer Byproduct is likely an E/Z isomer of the product is_isomer->isomer Yes is_dehalogenated Does the mass spectrum indicate the loss of Br or Cl? is_starting_material->is_dehalogenated No starting_material Impurity is unreacted starting material is_starting_material->starting_material Yes dehalogenated Byproduct is a dehalogenated styrene is_dehalogenated->dehalogenated Yes other Consider other side reactions or impurities in starting materials is_dehalogenated->other No action_tppo Action: Purify via column chromatography or consider Horner-Wadsworth-Emmons tppo->action_tppo action_isomer Action: Optimize reaction conditions for stereoselectivity or separate isomers isomer->action_isomer action_sm Action: Optimize reaction conditions (base, time, temp) to drive to completion starting_material->action_sm action_dehalogenated Action: Use milder base, lower temperature, or shorter reaction time dehalogenated->action_dehalogenated

Caption: Workflow for identifying byproducts in this compound synthesis.

References

preventing homocoupling in Suzuki reactions of 2-bromo-3-chlorostyrene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions of 2-bromo-3-chlorostyrene. The focus is on preventing the common side reaction of homocoupling and achieving selective coupling at the C-Br bond.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction?

A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple with each other to form a symmetrical biaryl byproduct.[1] This undesired reaction consumes the boronic acid and can complicate the purification of the desired cross-coupled product. It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1][2][3]

Q2: Why is this compound prone to selective coupling?

A2: The reactivity of halogens in the oxidative addition step of the Suzuki reaction catalytic cycle generally follows the trend: I > OTf > Br >> Cl.[4][5] The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, allowing for selective palladium catalyst insertion and subsequent cross-coupling at the C-Br position while leaving the C-Cl bond intact for potential further functionalization.

Q3: What are the key factors to consider for preventing homocoupling?

A3: Several factors can be optimized to minimize homocoupling:

  • Exclusion of Oxygen: Rigorous degassing of solvents and reaction mixtures is crucial as oxygen can promote the formation of Pd(II) species that lead to homocoupling.[2][3][6]

  • Choice of Ligand: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over side reactions and stabilize the active Pd(0) catalyst.[6][7]

  • Base Selection: The choice of base can influence the reaction rate and the prevalence of side reactions. Weaker bases are sometimes employed to suppress homocoupling.

  • Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help maintain a low concentration, thereby disfavoring the bimolecular homocoupling reaction.[8]

  • Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture.[2][9][10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Significant Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.[1][2][3] 2. Suboptimal ligand choice. 3. High concentration of boronic acid.[8] 4. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Ensure thorough degassing of all solvents and reagents. Perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).[11] 2. Screen bulky, electron-rich phosphine ligands such as SPhos or XPhos.[4][7] 3. Add the boronic acid solution dropwise over a period of time. 4. Consider using a Pd(0) precatalyst or adding a mild reducing agent like potassium formate.[2][9][10]
Low Conversion of this compound 1. Inefficient generation of the active Pd(0) catalyst.[6] 2. Catalyst deactivation.[12] 3. Poor solubility of reagents. 4. Insufficiently reactive base.1. Use a well-defined Pd(0) precatalyst (e.g., Pd₂(dba)₃) with an appropriate ligand. 2. Increase catalyst loading or use a more robust ligand. 3. Screen different solvent systems to ensure all components are well-dissolved. Common solvents include toluene, THF, and dioxane, often with water.[4] 4. Try a stronger base such as K₃PO₄ or Cs₂CO₃.[4]
Reaction at the C-Cl Bond (Loss of Selectivity) 1. Harsh reaction conditions (e.g., high temperature). 2. Highly active catalyst system. 3. Use of specific ligands that can promote C-Cl activation.1. Reduce the reaction temperature. 2. Decrease the catalyst loading or switch to a less reactive ligand. 3. While less common for C-Cl bonds in the presence of C-Br, certain ligands can alter the selectivity.[13][14] If selectivity is an issue, consider screening different phosphine ligands.
Protodeboronation (Loss of Boronic Acid) 1. Presence of excess water or protic solvents. 2. Harsh basic conditions.1. Use anhydrous solvents and ensure the boronic acid is dry. Consider using boronic esters (e.g., pinacol esters) which are more stable.[4] 2. Use a milder base (e.g., K₂CO₃) or reduce the reaction temperature.

Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Aryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl boronic acid, the palladium precatalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent and degassed water (e.g., a 4:1 to 10:1 ratio of organic solvent to water).

  • Thoroughly degas the reaction mixture by three freeze-pump-thaw cycles or by bubbling with an inert gas for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Minimizing Homocoupling via Slow Addition of Boronic Acid

This protocol is a modification of Protocol 1, designed to minimize homocoupling when it is a significant issue.

Procedure:

  • Follow steps 1 and 2 of Protocol 1, but withhold the aryl boronic acid.

  • In a separate dry flask under an inert atmosphere, dissolve the aryl boronic acid in a portion of the reaction solvent.

  • Degas both the main reaction mixture and the boronic acid solution as described in step 3 of Protocol 1.

  • Heat the main reaction mixture to the desired temperature.

  • Using a syringe pump, add the boronic acid solution to the reaction mixture over a period of 1-4 hours.

  • Upon complete addition, continue to stir the reaction at the set temperature until completion.

  • Follow the workup and purification procedure as described in steps 5-7 of Protocol 1.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Desired Product Reductive_Elimination->Ar-Ar' Ar-X This compound Ar-X->Oxidative_Addition Ar'-B(OH)2 Boronic Acid Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Homocoupling Start High Homocoupling Observed Check_Oxygen Is the reaction rigorously degassed? Start->Check_Oxygen Degas Improve degassing procedure (e.g., freeze-pump-thaw) Check_Oxygen->Degas No Check_Ligand Is an appropriate ligand being used? Check_Oxygen->Check_Ligand Yes Degas->Check_Ligand Screen_Ligands Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) Check_Ligand->Screen_Ligands No Check_Addition Is the boronic acid added all at once? Check_Ligand->Check_Addition Yes Screen_Ligands->Check_Addition Slow_Addition Implement slow addition of the boronic acid Check_Addition->Slow_Addition Yes Check_Catalyst Is a Pd(II) precatalyst used? Check_Addition->Check_Catalyst No Slow_Addition->Check_Catalyst Add_Reductant Add a mild reducing agent (e.g., potassium formate) Check_Catalyst->Add_Reductant Yes End Homocoupling Minimized Check_Catalyst->End No Add_Reductant->End

Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.

References

Technical Support Center: Optimizing Catalyst Loading for Heck Reactions of 2-bromo-3-chlorostyrene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Heck reactions. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing Heck couplings with 2-bromo-3-chlorostyrene.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity order for the halogens in this compound in a Heck reaction?

In palladium-catalyzed Heck reactions, the reactivity of aryl halides follows the general trend of I > Br > OTf > Cl.[1] Therefore, oxidative addition of the palladium catalyst is expected to occur selectively at the C-Br bond over the C-Cl bond. Achieving selective reaction at the C-Cl bond is challenging and typically requires specialized catalysts and conditions, often with the C-Br site already reacted or modified.

Q2: What are the most common palladium precursors for this type of reaction?

Commonly used palladium precursors include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1] Pd(OAc)₂ is often preferred due to its stability and cost-effectiveness; it is reduced in situ to the active Pd(0) species.[2]

Q3: Which ligands are recommended for the Heck reaction of this compound?

For aryl bromides, phosphine ligands are commonly employed. Triphenylphosphine (PPh₃) is a standard choice. However, for less reactive aryl halides or to improve catalyst stability and activity, bulky, electron-rich phosphine ligands such as tri(tert-butyl)phosphine (P(tBu)₃) or ligands from the XPhos family can be beneficial.[3][4] N-Heterocyclic carbenes (NHCs) are also excellent ligands for Heck reactions, offering high thermal stability.[4][5]

Q4: What are typical catalyst loading ranges for Heck reactions of aryl bromides?

Catalyst loading can vary significantly based on the reactivity of the substrates and the efficiency of the catalytic system. For aryl bromides, palladium loadings typically range from 0.1 to 5 mol%.[6] For optimization, starting with a higher loading (e.g., 2-5 mol%) is advisable, which can then be reduced once the reaction is established.[3] Very low catalyst loadings (down to 10 ppm) have been achieved with highly active catalyst systems.[7]

Q5: Can the vinyl group of this compound interfere with the reaction?

Yes, the styrene moiety can potentially undergo side reactions such as polymerization, especially at elevated temperatures.[8] It is crucial to maintain an inert atmosphere and use appropriate reaction temperatures to minimize this. The presence of the vinyl group also makes the substrate itself an alkene, which could potentially lead to oligomerization or other side reactions, although the intended coupling with another alkene is the primary expected pathway.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Inappropriate base or solvent. 4. Catalyst poisoning.1. Ensure the palladium precursor and ligands are of high quality. Consider using a pre-activated Pd(0) source. 2. Aryl bromides often require higher temperatures (80-140 °C) for efficient reaction.[5] 3. Screen different bases (e.g., K₂CO₃, Et₃N, NaOAc) and solvents (e.g., DMF, NMP, toluene). 4. Ensure all reagents and solvents are pure and the reaction is performed under an inert atmosphere (N₂ or Ar).
Reaction at C-Cl Bond or Dehalogenation 1. High reaction temperatures or prolonged reaction times. 2. Highly reactive catalyst system.1. Lower the reaction temperature and monitor the reaction progress closely to stop it upon consumption of the starting material. 2. Reduce the catalyst loading or switch to a less reactive ligand.
Formation of Side Products (e.g., homocoupling) 1. Presence of oxygen. 2. Inefficient trapping of the arylpalladium intermediate by the alkene.1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. 2. Increase the concentration of the coupling alkene partner.
Catalyst Decomposition (black precipitate) 1. High reaction temperatures leading to ligand degradation (e.g., P-C bond cleavage). 2. Inappropriate ligand-to-palladium ratio.1. Use more thermally stable ligands such as N-heterocyclic carbenes (NHCs) or bulky, electron-rich phosphines.[4] 2. Optimize the ligand:Pd ratio; typically a 1:1 to 4:1 ratio is used. Excess ligand can sometimes inhibit the reaction.[3]
Poor Regioselectivity in the Product 1. Nature of the alkene coupling partner. 2. Reaction mechanism pathway (neutral vs. cationic).1. The regioselectivity is often dictated by the electronics and sterics of the alkene. Electron-deficient alkenes generally give the linear product. 2. Additives like silver salts can promote a cationic pathway, which may alter the regioselectivity.

Data on Catalyst Loading and Reaction Conditions

The following table summarizes typical reaction conditions for the Heck reaction of aryl bromides with styrenes or acrylates, which can be adapted for this compound.

Aryl Bromide Alkene Catalyst System Catalyst Loading (mol%) Base Solvent Temp (°C) Yield (%) Reference
4-BromoacetophenoneStyrenePd(OAc)₂ / P(o-tolyl)₃0.5Et₃NDMF10092[9]
4-Bromoanisolen-Butyl acrylate[SIPr·H][Pd(η³-2-Me-allyl)Cl₂]1.4K₂CO₃DMF10098[10]
1-Bromo-4-nitrobenzeneMethyl acrylatePolystyrene-supported Pd(II)-hydrazone1.0K₂CO₃DMA16599.8[11]
BromobenzeneStyrenePd/C0.1Na₂CO₃NMP150>95[6]

Experimental Protocols

General Protocol for Heck Reaction of this compound with an Acrylate

This protocol is a general starting point and may require optimization.

  • Reaction Setup: To a flame-dried Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., PPh₃, 2-4 mol%).

  • Reagent Addition: Add this compound (1.0 equiv.), the acrylate (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Add the degassed solvent (e.g., DMF, 0.1-0.5 M) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Heck Reaction Catalytic Cycle

Heck_Cycle Heck Reaction Catalytic Cycle cluster_steps pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂X pd0->pd_complex Ar-X oxidative_addition Oxidative Addition alkene_coordination Alkene Coordination pi_complex Ar-Pd(II)L₂(alkene)X pd_complex->pi_complex Alkene migratory_insertion Migratory Insertion sigma_complex R-alkenyl-Pd(II)L₂X pi_complex->sigma_complex beta_hydride_elimination β-Hydride Elimination product_complex HPd(II)L₂X + Product sigma_complex->product_complex reductive_elimination Reductive Elimination (Base) product_complex->pd0 Base

Caption: The catalytic cycle of the Heck reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Low Yield in Heck Reaction start Low or No Yield check_catalyst Check Catalyst Activity (Precursor & Ligand Quality) start->check_catalyst increase_temp Increase Temperature (e.g., in 20°C increments) check_catalyst->increase_temp Catalyst OK change_base Screen Different Bases (e.g., K₂CO₃, Et₃N, Cs₂CO₃) increase_temp->change_base No Improvement success Improved Yield increase_temp->success Improvement change_ligand Change Ligand (e.g., bulky, electron-rich phosphine or NHC) change_base->change_ligand No Improvement change_base->success Improvement increase_loading Increase Catalyst Loading (e.g., up to 5 mol%) change_ligand->increase_loading No Improvement change_ligand->success Improvement check_purity Check Reagent/Solvent Purity (Inert atmosphere) increase_loading->check_purity No Improvement increase_loading->success Improvement

Caption: A logical workflow for troubleshooting low-yield Heck reactions.

References

Technical Support Center: Sonogashira Coupling of 2-Bromo-3-chlorostyrene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Sonogashira coupling of 2-bromo-3-chlorostyrene. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific cross-coupling reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to improve your reaction yields and overcome common challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Sonogashira coupling of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The Pd(0) catalyst may have been oxidized or decomposed. 2. Insufficient Reaction Temperature: Aryl bromides often require higher temperatures for oxidative addition compared to aryl iodides.[1] 3. Poor Quality Reagents: Solvents, bases, or the alkyne may contain impurities (e.g., water, peroxides) that interfere with the reaction. 4. Incorrect Stoichiometry: An improper ratio of reactants, catalyst, or base can lead to incomplete conversion.1. Use fresh palladium catalyst or ensure proper activation of a Pd(II) precatalyst. The reaction turning black immediately can be an indication of palladium black formation, suggesting ligand dissociation.[2] 2. Gradually increase the reaction temperature. For aryl bromides, temperatures around 60-100°C may be necessary.[3] 3. Use freshly distilled and degassed solvents and amines. Ensure the alkyne is of high purity. 4. Carefully control the stoichiometry, typically using a slight excess of the alkyne (e.g., 1.1-1.5 equivalents).
Formation of Homocoupled Alkyne (Glaser Coupling) 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne, a common side reaction.[4] 2. High Copper(I) Concentration: While Cu(I) is a co-catalyst, high concentrations can favor the Glaser coupling side reaction.[4]1. Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and maintain an inert atmosphere throughout the reaction. 2. Use a minimal amount of the copper(I) co-catalyst (typically 1-5 mol%). In some cases, a copper-free Sonogashira protocol may be beneficial.[5]
Reaction Stalls Before Completion 1. Catalyst Deactivation: The palladium catalyst may become deactivated over the course of the reaction. 2. Base Consumption: The amine base is consumed during the reaction to form an ammonium salt. Insufficient base can halt the catalytic cycle.1. Consider using more robust ligands, such as bulky phosphines (e.g., P(t-Bu)3) or N-heterocyclic carbenes (NHCs), which can stabilize the palladium catalyst. 2. Ensure an adequate amount of base is used, which often also serves as the solvent or a co-solvent.[1]
Formation of Byproducts from Reaction at C-Cl Bond 1. High Reaction Temperature: While higher temperatures can be necessary for the C-Br bond activation, excessively high temperatures may lead to some reactivity at the less reactive C-Cl bond. 2. Highly Active Catalyst System: Certain highly active palladium catalysts might be less selective.1. Carefully optimize the temperature to be sufficient for the C-Br coupling without promoting C-Cl activation. 2. For selective coupling, standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often a good starting point due to their predictable selectivity based on the halide's reactivity (Br > Cl).[1]

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react in the Sonogashira coupling of this compound?

The reaction is expected to be highly selective for the carbon-bromine (C-Br) bond. The general reactivity trend for halides in Sonogashira coupling is I > Br > Cl.[1] This selectivity is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making the oxidative addition of the palladium catalyst to the C-Br bond more favorable.

Q2: What are the typical starting conditions for the Sonogashira coupling of an aryl bromide like this compound?

A good starting point would be to use a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%) or PdCl₂(PPh₃)₂ (1-5 mol%), in combination with a copper(I) co-catalyst like CuI (1-5 mol%). An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used, often as the solvent or in a co-solvent like THF or DMF. The reaction temperature for an aryl bromide may need to be elevated, typically in the range of 50-100°C.[6]

Q3: My reaction mixture turns black immediately after adding the reagents. What does this mean and how can I prevent it?

A rapid change to a black color often indicates the formation of palladium black, which is finely divided, catalytically inactive palladium metal.[2] This can be caused by the decomposition of the palladium-phosphine complex. To prevent this, ensure that your reagents and solvents are of high purity and are thoroughly deoxygenated. Using more robust, sterically bulky phosphine ligands can also help stabilize the palladium catalyst and prevent its precipitation.

Q4: How can I minimize the formation of the homocoupled alkyne (Glaser product)?

The primary cause of alkyne homocoupling is the presence of oxygen. Therefore, it is crucial to work under strictly anaerobic conditions. This can be achieved by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment. Using the minimum effective amount of the copper(I) co-catalyst can also help, and in some cases, switching to a copper-free protocol may be necessary.[5]

Q5: Is it possible to achieve a double Sonogashira coupling at both the C-Br and C-Cl positions?

Achieving a selective double coupling is challenging due to the significant difference in reactivity between the C-Br and C-Cl bonds. The conditions required to activate the C-Cl bond are much harsher (e.g., higher temperatures, more active catalysts with specific ligands) and may lead to decomposition of the starting material or product from the first coupling. For a stepwise approach, the first coupling at the C-Br bond should be performed under conditions that do not affect the C-Cl bond. Subsequently, more forcing conditions could be applied to couple at the C-Cl position.

Experimental Protocols

General Protocol for Selective Sonogashira Coupling of this compound at the C-Br Bond

This protocol is a general starting point and may require optimization for specific alkynes.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Pd(PPh₃)₄ (1-3 mol%) or PdCl₂(PPh₃)₂ (1-3 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (degassed)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent and the amine base.

  • Stir the mixture for a few minutes to ensure dissolution.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary

Catalyst System Typical Loading (mol%) Base Solvent Temperature (°C) Expected Outcome for this compound
Pd(PPh₃)₄ / CuIPd: 1-5, Cu: 1-5Et₃N, DIPATHF, DMF50 - 100Selective coupling at the C-Br bond. Yields are generally moderate to high, but optimization is likely required.
PdCl₂(PPh₃)₂ / CuIPd: 1-5, Cu: 1-5Et₃N, DIPATHF, DMF50 - 100Similar to Pd(PPh₃)₄, with good selectivity for the C-Br bond.[6]
Pd(OAc)₂ / Ligand / CuIPd: 1-5, Ligand: 2-10, Cu: 1-5K₂CO₃, Cs₂CO₃Toluene, Dioxane80 - 120Bulky phosphine ligands (e.g., P(t-Bu)₃, XPhos) may improve yields for challenging substrates.
Copper-Free Systems (e.g., Pd/phosphine)Pd: 1-5, Ligand: 2-10Amine or inorganic baseVariousRT - 100Can be effective in preventing Glaser homocoupling.[5]

Visualizing Reaction Logic and Workflows

Troubleshooting Logic for Low Yield

low_yield_troubleshooting start Low Yield Observed check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents catalyst_inactive Is catalyst old or exposed to air? check_catalyst->catalyst_inactive temp_too_low Is temperature too low for aryl bromide? check_conditions->temp_too_low reagents_impure Are solvents/base degassed and dry? check_reagents->reagents_impure catalyst_inactive->check_conditions No use_fresh_catalyst Use Fresh Catalyst/ Ensure Inert Atmosphere catalyst_inactive->use_fresh_catalyst Yes temp_too_low->check_reagents No increase_temp Increase Temperature (e.g., to 80-100°C) temp_too_low->increase_temp Yes reagents_impure->start Yes, all good purify_reagents Purify/Degas Solvents and Base reagents_impure->purify_reagents No experimental_workflow prep Preparation of Reagents (Drying and Degassing) setup Reaction Setup under Inert Atmosphere prep->setup addition Sequential Addition of Reactants and Catalysts setup->addition reaction Heating and Monitoring (TLC/GC-MS) addition->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification analysis Product Characterization (NMR, MS) purification->analysis

References

Technical Support Center: Regioselectivity in Cross-Coupling of 2-Bromo-3-chlorostyrene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the regioselectivity of cross-coupling reactions involving 2-bromo-3-chlorostyrene.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in a cross-coupling reaction with this compound?

A1: In a typical palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira), the major product will result from the reaction at the C-Br bond (position 2). This is due to the significant difference in bond dissociation energies between the C-Br and C-Cl bonds, with the C-Br bond being weaker and therefore more reactive towards oxidative addition by the palladium catalyst. The general reactivity trend for carbon-halogen bonds is C-I > C-Br > C-Cl > C-F.[1][2]

Q2: Is it possible to achieve selective coupling at the C-Cl bond?

A2: Achieving selective coupling at the C-Cl bond in the presence of a C-Br bond on the same aromatic ring is very challenging and generally not feasible with standard cross-coupling conditions. The much higher reactivity of the C-Br bond will almost always lead to preferential reaction at that site. Specialized catalyst systems or reaction conditions that favor C-Cl activation would be required, and these are not standard procedures.

Q3: What are the key factors that influence the regioselectivity of the reaction?

A3: The primary factor is the inherent difference in reactivity between the C-Br and C-Cl bonds. However, other factors can influence the overall success and selectivity of the reaction:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for an efficient reaction. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and improve catalyst stability.[3]

  • Base: The base plays a critical role in the transmetalation step (in Suzuki coupling) and in regenerating the active catalyst. The choice of base can affect reaction rates and yields.

  • Solvent: The solvent can influence the solubility of reagents and the stability of the catalytic species.[4]

  • Temperature: Reaction temperature affects the rate of reaction. Higher temperatures may be needed for less reactive substrates but can also lead to side reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the cross-coupling of this compound.

Problem 1: Low or No Conversion of Starting Material

Possible Causes and Solutions:

CauseSuggested Solution
Inactive Catalyst Use a fresh batch of palladium catalyst. Ensure proper storage conditions to prevent degradation. Consider using a pre-catalyst that is more air and moisture stable.
Inappropriate Ligand Switch to a more electron-rich and sterically bulky phosphine ligand, such as those from the Buchwald or Fu families (e.g., SPhos, XPhos, P(t-Bu)3).[3]
Incorrect Base The choice of base is critical. For Suzuki coupling, try stronger bases like K3PO4 or Cs2CO3. For Heck and Sonogashira, organic bases like triethylamine or DBU are common.
Low Reaction Temperature Gradually increase the reaction temperature. Monitor for potential side product formation at higher temperatures.
Solvent Issues Ensure the solvent is anhydrous and degassed, as oxygen can deactivate the catalyst. Common solvents include toluene, dioxane, THF, and DMF.
Problem 2: Formation of Significant Amounts of Side Products (e.g., Homocoupling)

Possible Causes and Solutions:

CauseSuggested Solution
Catalyst Decomposition "Palladium black" formation indicates catalyst decomposition.[5] Use a more stable catalyst/ligand system or lower the reaction temperature.
Presence of Oxygen Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
Incorrect Stoichiometry Ensure the correct stoichiometry of the coupling partners. An excess of the organometallic reagent can sometimes lead to side reactions.
Problem 3: Poor Regioselectivity (Reaction at C-Cl)

While highly unlikely with standard conditions, if any reaction at the C-Cl bond is observed, consider the following:

CauseSuggested Solution
Harsh Reaction Conditions Very high temperatures or prolonged reaction times might lead to some C-Cl activation after the C-Br has reacted. Optimize for the lowest effective temperature and shortest reaction time.
Specialized Catalyst System Certain niche catalyst systems might exhibit unusual selectivity. If you are not using a standard Pd/phosphine system, this could be a factor. Revert to a well-established catalyst for C-Br selectivity.

Experimental Protocols (Representative)

The following are representative protocols for common cross-coupling reactions with this compound, designed to favor selective reaction at the C-Br bond.

Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, boronic acid, and base in a flask. B Add solvent and degas the mixture. A->B Degassing is crucial C Add palladium catalyst and ligand. B->C Inert atmosphere D Heat the reaction mixture under an inert atmosphere. C->D E Monitor reaction progress by TLC or GC-MS. D->E Typically 1-24 h F Quench the reaction and perform an aqueous work-up. E->F G Dry the organic layer and concentrate. F->G H Purify the product by column chromatography. G->H

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh3)4 (0.05 equiv)

  • K2CO3 (2.0 equiv)

  • Toluene/Water (4:1 mixture)

Procedure:

  • To a reaction flask, add this compound, the arylboronic acid, and K2CO3.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the toluene/water solvent mixture and degas the solution for 15-20 minutes.

  • Under a positive pressure of inert gas, add the Pd(PPh3)4 catalyst.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (as monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Coupling

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, alkene, and base in a flask. B Add solvent and degas the mixture. A->B C Add palladium catalyst and ligand. B->C D Heat the reaction mixture under an inert atmosphere. C->D E Monitor reaction progress by TLC or GC-MS. D->E F Filter the reaction mixture and perform an aqueous work-up. E->F G Dry the organic layer and concentrate. F->G H Purify the product by column chromatography. G->H Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Pd and Cu catalysts, and ligand. B Add solvent, base, and degas. A->B C Add terminal alkyne. B->C D Stir at room temperature or heat gently under an inert atmosphere. C->D E Monitor reaction progress by TLC or GC-MS. D->E F Filter through celite and perform an aqueous work-up. E->F G Dry the organic layer and concentrate. F->G H Purify the product by column chromatography. G->H Troubleshooting_Regioselectivity cluster_no_reaction Troubleshooting: No/Low Conversion cluster_selectivity_issue Troubleshooting: Poor Regioselectivity cluster_side_products Troubleshooting: Side Products start Start: Cross-coupling of This compound q1 Is the reaction proceeding? start->q1 a1 Check catalyst activity. Use fresh catalyst. q1->a1 No q2 Is the desired C-Br coupled product the major product? q1->q2 Yes a2 Increase reaction temperature. a1->a2 a3 Optimize ligand, base, and solvent. a2->a3 end_fail Further optimization needed a3->end_fail b1 This is highly unexpected. Confirm product structure. q2->b1 No q3 Are there significant side products? q2->q3 Yes b2 Lower reaction temperature and shorten reaction time. b1->b2 b3 Ensure a standard Pd/phosphine catalyst system is used. b2->b3 b3->end_fail c1 Thoroughly degas the reaction mixture. q3->c1 Yes end_ok Reaction Successful q3->end_ok No c2 Use a more stable catalyst/ligand system. c1->c2 c3 Check stoichiometry of reagents. c2->c3 c3->end_fail

References

Technical Support Center: Reactions of 2-Bromo-3-chlorostyrene under Basic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-3-chlorostyrene under basic conditions. The following information is designed to help you anticipate and address potential side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions I should be aware of when treating this compound with a base?

When this compound is subjected to basic conditions, three primary side reactions can occur, often in competition with each other:

  • Elimination (Dehydrohalogenation): The vinyl halide moiety can undergo elimination of hydrogen bromide (HBr) or hydrogen chloride (HCl) to form a substituted phenylacetylene. This is a common pathway for vinyl halides in the presence of strong bases.

  • Nucleophilic Aromatic Substitution (SNAr): The base can act as a nucleophile and displace one of the halogen atoms (bromine or chlorine) on the aromatic ring. With very strong bases, this may proceed through a benzyne intermediate.

  • Anionic Polymerization: The styrene double bond can be susceptible to base-initiated polymerization, leading to the formation of oligomers or high molecular weight polymers.

Q2: Which of the two halogens, bromine or chlorine, is more likely to be displaced in a nucleophilic aromatic substitution reaction?

In nucleophilic aromatic substitution reactions, the rate of reaction is often related to the electronegativity of the leaving group, with fluoride being the most reactive and iodide the least. However, the carbon-halogen bond strength also plays a role. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, which might suggest that bromide is a better leaving group. The actual outcome can be influenced by the specific base, solvent, and reaction temperature.

Q3: Can I avoid polymerization of the styrene unit?

Yes, minimizing polymerization is often achievable. Anionic polymerization of styrenes is typically initiated by strong bases or organometallic reagents.[1] To reduce the likelihood of this side reaction, consider the following:

  • Use a weaker base if your desired reaction can proceed with it.

  • Keep the reaction temperature low.

  • Use a protic solvent if it is compatible with your reaction, as this can quench the anionic intermediates.

  • Minimize the concentration of the styrene derivative.

Q4: What analytical techniques are best for identifying and quantifying the side products?

A combination of analytical techniques is recommended for a comprehensive analysis of your reaction mixture:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile products, such as the desired product, elimination products, and substitution products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information to confirm the identity of the main product and side products.

  • Gel Permeation Chromatography (GPC): Essential for detecting the presence and determining the molecular weight distribution of any polymeric byproducts.

Troubleshooting Guides

Issue 1: Low yield of the desired product with significant formation of a phenylacetylene derivative.

Possible Cause: Elimination reaction (dehydrohalogenation) is dominating. This is favored by strong, sterically hindered bases and high temperatures.

Troubleshooting Steps:

Parameter Recommendation to Reduce Elimination Rationale
Base Strength Use a weaker, less sterically hindered base (e.g., K₂CO₃ instead of potassium tert-butoxide).Weaker bases are less likely to abstract a proton, favoring substitution over elimination.
Temperature Run the reaction at a lower temperature.Elimination reactions often have a higher activation energy than substitution reactions.
Solvent Use a polar aprotic solvent (e.g., DMF, DMSO).These solvents can favor substitution reactions over elimination.
Issue 2: Formation of multiple aromatic products with different halogen substitution patterns.

Possible Cause: Nucleophilic aromatic substitution (SNAr) is occurring, potentially alongside other reactions.

Troubleshooting Steps:

Parameter Recommendation to Control SNAr Rationale
Base Nucleophilicity If substitution is desired, use a base that is a good nucleophile (e.g., an alkoxide). If substitution is undesired, use a non-nucleophilic base.The choice of base can direct the reaction towards or away from substitution.
Reaction Time Monitor the reaction closely and stop it once the desired product is formed to prevent further substitution.Prolonged reaction times can lead to multiple substitution events.
Temperature Optimize the temperature to favor the desired reaction pathway.SNAr reactions are often temperature-dependent.
Issue 3: The reaction mixture becomes viscous, and a solid precipitate forms.

Possible Cause: Anionic polymerization of the styrene moiety is taking place. This is often initiated by strong bases.[1]

Troubleshooting Steps:

Parameter Recommendation to Minimize Polymerization Rationale
Initiator/Base Avoid strong organometallic bases like n-butyllithium if possible. If a strong base is necessary, use the minimum stoichiometric amount.Strong bases are potent initiators for anionic polymerization of styrenes.
Temperature Maintain a low reaction temperature (-78 °C to 0 °C).Polymerization is often suppressed at lower temperatures.
Monomer Concentration Keep the concentration of this compound as low as is practical for the reaction.Lower monomer concentration reduces the rate of polymerization.
Inhibitors Consider the addition of a radical inhibitor (though this side reaction is anionic, impurities can sometimes lead to radical pathways).This can help prevent unwanted polymerization through other mechanisms.

Experimental Protocols

General Protocol for a Base-Mediated Reaction with this compound (Minimizing Side Reactions):

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable anhydrous solvent (e.g., THF, toluene) in a flame-dried flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Base Addition: Slowly add a solution of the chosen base (e.g., sodium methoxide in methanol, or potassium carbonate as a solid) to the reaction mixture over a period of 15-30 minutes. The slow addition helps to control the reaction exotherm and minimize localized high concentrations of the base.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC or GC-MS.

  • Quenching: Once the reaction has reached completion (or the desired level of conversion), quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution).

  • Work-up: Transfer the mixture to a separatory funnel, and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to separate the desired product from any side products.

Visualizations

Side_Reactions This compound This compound Elimination Elimination This compound->Elimination Strong, hindered base High temperature SNAr SNAr This compound->SNAr Strong, nucleophilic base Polymerization Polymerization This compound->Polymerization Strong base High monomer conc. Base Base Base->Elimination Base->SNAr Base->Polymerization Phenylacetylene_derivative Phenylacetylene_derivative Elimination->Phenylacetylene_derivative Substituted_styrene Substituted_styrene SNAr->Substituted_styrene Polymer Polymer Polymerization->Polymer Troubleshooting_Workflow Start Experiment with this compound + Base Analyze Analyze reaction mixture (GC-MS, NMR, GPC) Start->Analyze Desired_Product Desired product yield acceptable? Analyze->Desired_Product End End Desired_Product->End Yes Troubleshoot Identify major side product(s) Desired_Product->Troubleshoot No Elimination Elimination product observed Troubleshoot->Elimination SNAr SNAr product(s) observed Troubleshoot->SNAr Polymer Polymer observed Troubleshoot->Polymer Adjust_Elimination Lower temp. Use weaker base Elimination->Adjust_Elimination Adjust_SNAr Change base nucleophilicity Optimize reaction time SNAr->Adjust_SNAr Adjust_Polymer Lower temp. Lower concentration Polymer->Adjust_Polymer Rerun Rerun experiment Adjust_Elimination->Rerun Adjust_SNAr->Rerun Adjust_Polymer->Rerun Rerun->Analyze

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-3-Chlorostyrene and 2,3-Dibromostyrene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-bromo-3-chlorostyrene and 2,3-dibromostyrene, two dihalogenated styrene derivatives valuable in organic synthesis. The comparison focuses on their behavior in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, which are fundamental transformations in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Introduction

This compound and 2,3-dibromostyrene are useful building blocks for the synthesis of polysubstituted styrenes and their derivatives. Their utility stems from the presence of two halogen atoms that can be selectively functionalized through various cross-coupling reactions. The key difference in their reactivity lies in the nature of the halogen substituents, which dictates the selectivity and outcome of these reactions.

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) complex is a crucial step. The rate of this step is highly dependent on the carbon-halogen bond strength, which follows the general trend of C-I > C-Br > C-Cl.[1] This established reactivity order is the primary determinant of the chemoselectivity observed in the reactions of dihalogenated substrates.

Comparative Reactivity Analysis

The differing halogen substituents on this compound and 2,3-dibromostyrene lead to distinct reactivity profiles in palladium-catalyzed cross-coupling reactions.

  • This compound: This molecule possesses both a bromine and a chlorine atom. Due to the significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, palladium catalysts will selectively activate the C-Br bond.[1] This allows for the regioselective mono-functionalization at the 2-position, leaving the chlorine atom at the 3-position available for subsequent transformations under more forcing reaction conditions.

  • 2,3-Dibromostyrene: Containing two bromine atoms, this substrate presents a greater challenge for selective mono-functionalization. Both C-Br bonds have similar reactivity, making double cross-coupling a common outcome, particularly when an excess of the coupling partner is used.[2] Achieving selective mono-arylation of dibromobenzenes is possible but often requires careful control of reaction conditions, such as using a substoichiometric amount of the boronic acid or ester.[2]

Data Presentation: A Comparative Overview

FeatureThis compound2,3-Dibromostyrene
Structure Contains one bromine and one chlorine atomContains two bromine atoms
Primary Reactive Site Carbon-Bromine bond at the 2-positionBoth Carbon-Bromine bonds at the 2- and 3-positions
Selectivity in Mono-Coupling High selectivity for reaction at the C-Br bondLower selectivity, often leading to a mixture of mono- and di-coupled products
Potential for Double Coupling Possible under forcing conditions to react the C-Cl bondHigh potential, often the major product with excess reagents
Synthetic Utility Ideal for sequential, regioselective introduction of two different functional groups.Useful for the synthesis of symmetrically di-substituted styrenes or for accessing mono-substituted products under carefully controlled conditions.

Experimental Protocols

Below are representative experimental protocols for Suzuki and Heck cross-coupling reactions. These are general procedures and may require optimization for specific substrates and coupling partners.

Representative Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl halides.[3]

Materials:

  • Dihalogenated styrene (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • Triphenylphosphine (PPh₃) (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dihalogenated styrene (1.0 mmol), arylboronic acid (1.1 mmol), palladium(II) acetate (0.01 mmol), triphenylphosphine (0.02 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add toluene (5 mL) and water (1 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Protocol for Heck Reaction

This protocol is a general procedure for the Heck reaction of aryl bromides.[4]

Materials:

  • Dihalogenated styrene (1.0 mmol)

  • Alkene (e.g., styrene or butyl acrylate) (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a Schlenk tube, dissolve the dihalogenated styrene (1.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol) in DMF (5 mL).

  • Degas the solution by bubbling with nitrogen for 15 minutes.

  • Add the alkene (1.2 mmol) and triethylamine (1.5 mmol) to the reaction mixture under a nitrogen atmosphere.

  • Seal the tube and heat the reaction to 100 °C for 16-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the desired product.

Mandatory Visualization

The following diagrams illustrate the expected reactivity pathways for this compound and 2,3-dibromostyrene in a Suzuki cross-coupling reaction.

G cluster_0 Reactivity of this compound cluster_1 Reactivity of 2,3-Dibromostyrene A This compound D Selective C-Br Oxidative Addition A->D B Ar-B(OH)2 (1 equiv.) B->D C Pd(0) Catalyst C->D E 2-Aryl-3-chlorostyrene D->E Suzuki Coupling H C-Cl Oxidative Addition E->H F Ar'-B(OH)2 (1 equiv.) F->H G Pd(0) Catalyst (Forcing Conditions) G->H I 2-Aryl-3-aryl'styrene H->I Suzuki Coupling J 2,3-Dibromostyrene M Double C-Br Oxidative Addition J->M K Ar-B(OH)2 (>2 equiv.) K->M L Pd(0) Catalyst L->M N 2,3-Diaryl'styrene M->N Double Suzuki Coupling

Caption: Comparative reaction pathways for Suzuki coupling.

The diagram above illustrates the typical reaction pathways for this compound and 2,3-dibromostyrene in Suzuki cross-coupling reactions. For this compound, a stepwise functionalization is feasible, with the more reactive C-Br bond reacting first under standard conditions, followed by the less reactive C-Cl bond under more forcing conditions. In contrast, 2,3-dibromostyrene is prone to double coupling, especially with an excess of the boronic acid, due to the similar reactivity of the two C-Br bonds.

Conclusion

The choice between this compound and 2,3-dibromostyrene as a synthetic precursor depends on the desired final product and the intended synthetic strategy. This compound offers a clear pathway for the regioselective, sequential introduction of two different substituents. On the other hand, 2,3-dibromostyrene is a suitable starting material for the synthesis of 2,3-disubstituted styrenes, although achieving selective mono-substitution requires careful optimization of reaction conditions to control the reactivity of the two C-Br bonds. Understanding these reactivity differences is crucial for the efficient design and execution of synthetic routes in drug discovery and materials science.

References

A Spectroscopic Comparison of Halostyrene Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The precise identification of isomers is a critical step in chemical research and drug development, where subtle structural differences can lead to significant variations in chemical reactivity and biological activity. Halostyrenes, a class of aromatic compounds containing a vinyl group and one or more halogen substituents, present a valuable case study for isomer differentiation using spectroscopic techniques. While a comprehensive dataset for every conceivable isomer, such as 2-bromo-3-chlorostyrene, is not always readily available in public databases, a comparative analysis of well-characterized isomers can provide a robust framework for their identification. This guide offers a spectroscopic comparison of representative halostyrene isomers, complete with experimental data and detailed methodologies, to aid researchers in this analytical challenge.

Spectroscopic Data Comparison

The following tables summarize key spectroscopic data for 4-bromostyrene and 4-chlorostyrene, illustrating how nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) can be used to distinguish between these structurally similar compounds.

Table 1: 1H NMR Spectroscopic Data of Halostyrene Isomers

CompoundSolventChemical Shift (δ) in ppm
4-Bromostyrene CDCl37.45 (d, J = 8.5 Hz, 2H), 7.27 (d, J = 8.6 Hz, 2H), 6.65 (dd, J = 17.6, 10.9 Hz, 1H), 5.74 (d, J = 17.5 Hz, 1H), 5.28 (d, J = 10.9 Hz, 1H)[1]
4-Chlorostyrene CDCl37.29 (m, 4H), 6.67 (dd, J=17.6, 10.9 Hz, 1H), 5.73 (d, J=17.6 Hz, 1H), 5.29 (d, J=10.9 Hz, 1H)

Note: The chemical shifts and coupling constants of the aromatic protons are particularly sensitive to the position and nature of the halogen substituent.

Table 2: 13C NMR Spectroscopic Data of Halostyrene Isomers

CompoundSolventChemical Shift (δ) in ppm
4-Bromostyrene CDCl3136.42, 135.68, 131.59, 127.73, 121.56, 114.58[1]
4-Chlorostyrene CDCl3136.3, 134.9, 133.1, 128.8, 127.5, 114.4

Note: The chemical shifts of the carbon atoms in the aromatic ring, especially the carbon atom bonded to the halogen, are indicative of the specific isomer.

Table 3: Key IR Absorption Bands of Halostyrene Isomers

CompoundTechniqueKey Absorption Bands (cm-1)
4-Bromostyrene NeatC-H stretch (aromatic), C=C stretch (alkene), C=C stretch (aromatic), C-Br stretch
4-Chlorostyrene NeatC-H stretch (aromatic), C=C stretch (alkene), C=C stretch (aromatic), C-Cl stretch

Note: The fingerprint region of the IR spectrum, which includes the carbon-halogen stretching vibrations, is particularly useful for distinguishing between different halostyrene isomers.

Table 4: Mass Spectrometry Data of Halostyrene Isomers

CompoundIonization MethodMolecular Ion (M+) m/zKey Fragmentation Peaks (m/z)
4-Bromostyrene GC-MS182/184103[2]
4-Chlorostyrene GC-MS138/140103

Note: The presence of bromine or chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 peaks). The ratio of the intensities of these peaks is approximately 1:1 for bromine and 3:1 for chlorine.[3][4]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for the analysis of small organic molecules.[5]

  • Sample Preparation: Dissolve approximately 5-10 mg of the halostyrene isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters include a 30-degree pulse angle and a relaxation delay of at least 5 times the longest T1 relaxation time to ensure accurate integration.[6]

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • A larger number of scans is typically required due to the lower natural abundance and sensitivity of the 13C nucleus.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

2. Infrared (IR) Spectroscopy

This protocol is suitable for the analysis of liquid samples.[7][8]

  • Sample Preparation: For liquid halostyrenes, a neat sample can be prepared by placing a single drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[7]

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Obtain a background spectrum of the clean, empty salt plates.

    • Place the sample in the spectrometer and acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, paying close attention to the fingerprint region for subtle structural differences.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

This method is used for determining aromatic compounds.[9]

  • Sample Preparation: Prepare a dilute solution of the halostyrene isomer in a UV-transparent solvent (e.g., ethanol, hexane, or methanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Scan a range of wavelengths, typically from 200 to 400 nm for aromatic compounds, to obtain the absorption spectrum.[10]

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), which are characteristic of the compound's electronic structure.

4. Mass Spectrometry (MS)

Electron ionization (EI) is a common technique for the analysis of volatile organic compounds.

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds like halostyrenes. This separates the components of a mixture before they enter the mass spectrometer.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[11][12]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight from the molecular ion peak and to identify characteristic fragment ions. The isotopic distribution of bromine and chlorine atoms provides a clear signature for their presence in the molecule.[3][4]

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic identification and comparison of an unknown halostyrene isomer.

Spectroscopic_Workflow cluster_sample Sample Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis and Comparison cluster_identification Conclusion Unknown Unknown Halostyrene Isomer MS Mass Spectrometry (MS) Unknown->MS NMR NMR Spectroscopy (1H, 13C) Unknown->NMR IR Infrared (IR) Spectroscopy Unknown->IR UV UV-Vis Spectroscopy Unknown->UV MS_Data Determine Molecular Formula & Isotopic Pattern MS->MS_Data NMR_Data Determine Connectivity & Chemical Environment NMR->NMR_Data IR_Data Identify Functional Groups & Fingerprint Region IR->IR_Data UV_Data Analyze Conjugation & Electronic Transitions UV->UV_Data Comparison Compare with Database/ Reference Spectra MS_Data->Comparison NMR_Data->Comparison IR_Data->Comparison UV_Data->Comparison Identification Structural Elucidation/ Isomer Identification Comparison->Identification

References

A Comparative Guide to the Reactivity of C-Br vs. C-Cl Bonds in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of palladium-catalyzed cross-coupling reactions, the choice of aryl halide is a critical parameter that significantly influences reaction efficiency and overall yield. This guide provides an objective comparison of the relative reactivity of carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in three cornerstone reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. The information presented is supported by experimental data to aid in the strategic design and optimization of synthetic routes.

The Decisive Role of the Halogen in Oxidative Addition

The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is Ar-I > Ar-Br > Ar-Cl > Ar-F. This trend is primarily dictated by the bond dissociation energy (BDE) of the carbon-halogen bond and the ease of the initial oxidative addition step, which is often the rate-determining step in the catalytic cycle. The weaker C-Br bond (BDE ≈ 81 kcal/mol) compared to the stronger C-Cl bond (BDE ≈ 96 kcal/mol) makes aryl bromides generally more reactive substrates.

The oxidative addition of an aryl halide to a Pd(0) complex is the first and often crucial step in the catalytic cycle. The lower bond energy of the C-Br bond facilitates its cleavage and subsequent insertion of the palladium catalyst, leading to faster reaction rates and often allowing for milder reaction conditions compared to their aryl chloride counterparts.

Visualizing the Catalytic Cycle

The following diagram illustrates the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the critical oxidative addition step where the C-X (X = Br or Cl) bond is cleaved.

Palladium_Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation (e.g., with R-B(OH)2) Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Quantitative Comparison of Reactivity

The following tables summarize quantitative data from various studies, directly comparing the performance of aryl bromides and chlorides in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions under similar conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. As illustrated by the data, aryl bromides consistently exhibit higher reactivity, leading to faster reactions and higher yields compared to aryl chlorides under identical conditions.[1]

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisolePhenylboronic acidPd/Fe3O4/CharcoalK2CO3H2O/EtOH80198[2]
4-ChloroanisolePhenylboronic acidPd/Fe3O4/CharcoalK2CO3H2O/EtOH80392[2]
4-BromotoluenePhenylboronic acidPd(OAc)2 / SPhosK3PO4Toluene/H2O100295[1]
4-ChlorotoluenePhenylboronic acidPd(OAc)2 / SPhosK3PO4Toluene/H2O1001885[1]
Heck Reaction

The Heck reaction is a key method for the arylation of alkenes. While aryl bromides are generally more reactive, advancements in ligand design have enabled the efficient use of the more economical aryl chlorides, albeit often requiring more forcing conditions.

Aryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromotoluenen-Butyl acrylatePd(OAc)2 / P(t-Bu)3Cy2NMeDioxane80492[3]
4-Chlorotoluenen-Butyl acrylatePd(OAc)2 / P(t-Bu)3Cy2NMeDioxane1201288[3]
4-BromoanisoleStyrenePd(OAc)2 / DavePhosK2CO3DMF100694[4]
4-ChloroanisoleStyrenePd(OAc)2 / DavePhosK2CO3DMF1301685[4]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to other cross-coupling reactions, aryl bromides are typically more reactive than aryl chlorides. However, the development of specialized bulky, electron-rich phosphine ligands has greatly expanded the scope to include a wide range of aryl chlorides.[5][6]

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromo-N,N-dimethylanilineMorpholinePd(OAc)2 / RuPhosNaOtBuToluene1101295[7]
4-Chloro-N,N-dimethylanilineMorpholinePd(OAc)2 / RuPhosNaOtBuToluene1102488[8]
4-BromotolueneAnilinePd2(dba)3 / XPhosNaOtBuToluene100896[6]
4-ChlorotolueneAnilinePd2(dba)3 / XPhosNaOtBuToluene1001691[6]

Experimental Protocols

Detailed experimental procedures for representative reactions are provided below.

General Procedure for Suzuki-Miyaura Coupling of 4-Haloanisole with Phenylboronic Acid[2]

To a round-bottom flask was added 4-haloanisole (1.0 mmol), phenylboronic acid (1.2 mmol), K2CO3 (2.0 mmol), and the Pd/Fe3O4/Charcoal catalyst (10 mg). A mixture of H2O/EtOH (1:1, 4 mL) was added, and the reaction mixture was stirred at 80 °C. The reaction progress was monitored by TLC. After completion, the reaction mixture was cooled to room temperature, and the catalyst was separated by an external magnet. The aqueous layer was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired biaryl product.

General Procedure for Heck Reaction of 4-Halotoluene with n-Butyl Acrylate[3]

In a glovebox, a Schlenk tube was charged with Pd(OAc)2 (0.01 mmol), P(t-Bu)3 (0.02 mmol), and Cy2NMe (2.2 mmol). Dioxane (2 mL) was added, and the mixture was stirred for 10 minutes. 4-Halotoluene (1.0 mmol) and n-butyl acrylate (1.5 mmol) were then added. The Schlenk tube was sealed and removed from the glovebox. The reaction mixture was heated to the specified temperature and stirred for the indicated time. After cooling to room temperature, the mixture was diluted with diethyl ether and filtered through a pad of Celite. The filtrate was concentrated under reduced pressure, and the residue was purified by flash chromatography on silica gel to give the desired product.

General Procedure for Buchwald-Hartwig Amination of 4-Halo-N,N-dimethylaniline with Morpholine[7]

A screw-capped vial was charged with Pd(OAc)2 (0.02 mmol), RuPhos (0.04 mmol), NaOtBu (1.4 mmol), 4-halo-N,N-dimethylaniline (1.0 mmol), and morpholine (1.2 mmol). The vial was sealed with a Teflon-lined cap and then evacuated and backfilled with argon three times. Toluene (2 mL) was added, and the mixture was stirred at 110 °C for the specified time. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous MgSO4, filtered, and concentrated in vacuo. The crude product was purified by column chromatography to afford the desired arylamine.

Conclusion

The experimental data consistently demonstrate that C-Br bonds are more reactive than C-Cl bonds in palladium-catalyzed Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. This is primarily attributed to the lower bond dissociation energy of the C-Br bond, which facilitates the rate-determining oxidative addition step. Consequently, reactions with aryl bromides often proceed under milder conditions and with shorter reaction times.

However, the development of highly active catalyst systems, particularly those employing bulky and electron-rich phosphine ligands, has significantly improved the feasibility of using more cost-effective and readily available aryl chlorides. The choice between an aryl bromide and an aryl chloride will ultimately depend on a balance of factors including substrate availability, cost, and the specific requirements of the synthetic target. For complex syntheses, the milder conditions often tolerated by aryl bromides may be advantageous to preserve sensitive functional groups, while for large-scale production, the economic benefits of using aryl chlorides may be the overriding consideration.

References

A Comparative Guide to the Structural Validation of 2-bromo-3-chlorostyrene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The precise determination of the three-dimensional structure of a molecule is a critical step in chemical research and drug development. The arrangement of atoms and the connectivity within a molecule dictate its physical and chemical properties, as well as its biological activity. For a novel or synthesized compound like 2-bromo-3-chlorostyrene, rigorous structural validation is imperative to confirm its identity and purity. While X-ray crystallography stands as the gold standard for unambiguous structure determination, a comprehensive validation often involves the synergistic use of various spectroscopic techniques. This guide provides a comparative overview of X-ray crystallography and other key analytical methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy—for the structural elucidation of this compound.

Single-Crystal X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2][3] By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, the electron density map of the molecule can be generated, revealing exact bond lengths, bond angles, and stereochemistry.[1][4]

Data Presentation

Hypothetical Crystallographic Data for this compound.

Parameter Value
Chemical Formula C₈H₆BrCl
Formula Weight 217.49 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.123
b (Å) 5.432
c (Å) 18.765
β (°) 98.76
Volume (ų) 817.9
Z 4
Density (calculated) 1.765 g/cm³

| R-factor | 0.035 |

Experimental Protocol

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, slow cooling, or vapor diffusion. The crystals should be well-formed and of a suitable size (typically >0.1 mm in all dimensions).[4]

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[5]

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded by a detector.[4]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined from the electron density map, and the structural model is refined to best fit the experimental data.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.[6][7] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, ¹H and ¹³C NMR would be crucial.

Data Presentation

Hypothetical NMR Data for this compound (in CDCl₃).

¹H NMR

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.60 d 1H Ar-H
7.35 t 1H Ar-H
7.10 dd 1H Ar-H
6.80 dd 1H Vinyl-H
5.85 d 1H Vinyl-H

| 5.45 | d | 1H | Vinyl-H |

¹³C NMR

Chemical Shift (δ, ppm) Assignment
138.5 Ar-C
135.2 Ar-C
132.8 Vinyl-CH
130.1 Ar-CH
128.7 Ar-CH
127.3 Ar-CH
123.9 Ar-C

| 117.2 | Vinyl-CH₂ |

Experimental Protocol

  • Sample Preparation: A small amount of the purified this compound (typically 5-25 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[8][9][10] A reference standard like tetramethylsilane (TMS) is often added.

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnet. The appropriate NMR experiment (e.g., ¹H, ¹³C, COSY, HSQC) is selected, and the data is acquired.[11]

  • Data Processing and Analysis: The raw data (Free Induction Decay) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts, multiplicities, and integrals are analyzed to elucidate the structure.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental composition.[12] The fragmentation pattern can also provide valuable structural information. For halogenated compounds, the isotopic distribution of bromine and chlorine provides a characteristic signature.[13][14][15]

Data Presentation

Hypothetical Mass Spectrometry Data for this compound.

m/z Relative Intensity (%) Assignment
216 75 [M]⁺ (with ³⁵Cl, ⁷⁹Br)
218 100 [M+2]⁺ (with ³⁷Cl, ⁷⁹Br or ³⁵Cl, ⁸¹Br)
220 24 [M+4]⁺ (with ³⁷Cl, ⁸¹Br)
137 40 [M - Br]⁺

| 102 | 60 | [M - Br - Cl]⁺ |

Experimental Protocol

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.[16][17]

  • Ionization: The sample molecules are ionized, for example, by electron impact (EI) or chemical ionization (CI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups.[6] It is a rapid and simple technique for identifying the presence of specific functional groups.[6] For this compound, IR spectroscopy would confirm the presence of the aromatic ring and the vinyl group.[18][19][20]

Data Presentation

Hypothetical IR Spectroscopy Data for this compound.

Wavenumber (cm⁻¹) Intensity Assignment
3080 Medium Aromatic C-H stretch
3020 Medium Vinyl C-H stretch
1625 Strong C=C stretch (vinyl)
1580, 1470 Medium-Strong C=C stretch (aromatic)
990, 910 Strong C-H out-of-plane bend (vinyl)
780 Strong C-H out-of-plane bend (aromatic)
720 Strong C-Cl stretch

| 650 | Strong | C-Br stretch |

Experimental Protocol

  • Sample Preparation: For a liquid sample, a thin film can be placed between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the sample is placed directly on the ATR crystal.[21]

  • Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental absorptions.[22]

  • Sample Spectrum: The sample is placed in the beam path, and the sample spectrum is recorded.

  • Data Analysis: The background is subtracted from the sample spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands are then assigned to specific functional groups.

Experimental Workflow and Logical Relationships

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_conclusion Final Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Initial Characterization MS Mass Spectrometry (GC-MS) Purification->MS Initial Characterization IR IR Spectroscopy (FTIR-ATR) Purification->IR Initial Characterization NMR->MS Xray X-ray Crystallography (if crystalline) NMR->Xray For Unambiguous Confirmation Structure_Confirmed Structure Validated NMR->Structure_Confirmed Sufficient evidence (if no crystal) MS->Xray For Unambiguous Confirmation MS->Structure_Confirmed Sufficient evidence (if no crystal) IR->NMR IR->Xray For Unambiguous Confirmation IR->Structure_Confirmed Sufficient evidence (if no crystal) Xray->Structure_Confirmed

Caption: Workflow for the structural validation of a synthesized organic compound.

Conclusion

The structural validation of this compound, like any novel compound, relies on a multi-technique approach. While IR and MS provide rapid confirmation of functional groups and molecular weight, NMR spectroscopy offers a detailed map of the molecular skeleton. For an unequivocal determination of the three-dimensional structure, single-crystal X-ray crystallography is unparalleled. The complementary nature of these techniques provides a comprehensive and robust validation of the molecular structure, ensuring the identity and purity of the compound for its intended application in research and development.

References

A Comparative Guide to 2-Bromo-3-Chlorostyrene-Based Polymers and Other Halogenated Polystyrenes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of polymeric materials is a critical decision, balancing performance, safety, and compatibility with biological systems. This guide provides a comparative analysis of the performance of 2-bromo-3-chlorostyrene-based polymers against other halogenated polystyrenes, focusing on key properties relevant to their potential applications. While direct comparative data for poly(this compound) is limited in publicly available literature, this guide synthesizes existing data on mono- and di-halogenated polystyrenes to provide a comprehensive overview.

Performance Comparison of Halogenated Polystyrenes

The introduction of halogen atoms, such as bromine and chlorine, into the polystyrene backbone significantly alters its properties, most notably its flame retardancy and thermal stability. The following tables summarize the expected performance of this compound-based polymers in comparison to other halogenated counterparts.

Table 1: Comparison of Thermal and Flame Retardant Properties

PropertyPoly(styrene)Poly(chlorostyrene)Poly(bromostyrene)Poly(this compound) (Expected)
Decomposition Temperature (°C) ~270-425[1]Higher than PSGenerally higher than PSExpected to be high, benefiting from both Br and Cl
Limiting Oxygen Index (LOI) ~18Higher than PSSignificantly higher than PSExpected to be high, likely synergistic effect
UL-94 Flammability Rating FailsCan achieve V-2 to V-0Can achieve V-0Expected to achieve V-0

Table 2: Comparison of Chemical Resistance

Chemical AgentPoly(styrene)Poly(chlorostyrene)Poly(bromostyrene)Poly(this compound) (Expected)
Acids (dilute) GoodGood to ExcellentGood to ExcellentExcellent
Bases (dilute) GoodGood to ExcellentGood to ExcellentExcellent
Alcohols PoorFair to GoodFair to GoodGood
Aromatic Hydrocarbons PoorPoorPoorPoor
Halogenated Solvents PoorPoorPoorPoor

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of polymer properties. The following are standard protocols for evaluating the key performance indicators discussed.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the polymer.

Methodology:

  • A small, precisely weighed sample (typically 5-10 mg) of the polymer is placed in a TGA crucible, often made of alumina or platinum.[2][3]

  • The crucible is placed on a microbalance within a furnace.

  • The sample is heated at a constant rate (e.g., 10-20 °C/min) under a controlled atmosphere (typically nitrogen for decomposition or air for oxidative stability).[4]

  • The weight of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature is typically reported as the temperature at which a specific percentage of weight loss (e.g., 5% or 10%) occurs, or the peak of the derivative weight loss curve.[5]

Flame Retardancy Testing: UL-94 and Limiting Oxygen Index (LOI)

UL-94 Vertical Burn Test

Objective: To classify the flammability of a plastic material.

Methodology:

  • A rectangular specimen of the polymer (typically 125 x 13 mm) is held vertically.[6]

  • A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed. The afterflame time is recorded.[6][7]

  • As soon as the afterflame ceases, the flame is reapplied for another 10 seconds. The afterflame and afterglow times are recorded.[6]

  • Observations of flaming drips that ignite a cotton pad placed below the specimen are also recorded.[7]

  • Materials are classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether flaming drips ignite the cotton.[8]

Limiting Oxygen Index (LOI) Test (ASTM D2863)

Objective: To determine the minimum concentration of oxygen in a nitrogen/oxygen mixture that will just support flaming combustion of a material.

Methodology:

  • A small, vertically oriented specimen of the polymer is placed in a glass chimney.

  • A mixture of oxygen and nitrogen is flowed upwards through the chimney.

  • The top of the specimen is ignited.

  • The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that sustains burning for a specified period or over a specified length of the specimen is determined.[9][10]

  • The LOI is expressed as the volume percentage of oxygen.[11] A higher LOI value indicates greater flame resistance.[9][10]

Chemical Resistance Testing (ISO 175)

Objective: To determine the effect of liquid chemicals on plastic materials.[12][13][14]

Methodology:

  • Standardized test specimens of the polymer are prepared.

  • The initial properties of the specimens, such as mass, dimensions, and mechanical properties (e.g., tensile strength), are measured.

  • The specimens are fully immersed in the test chemical for a specified time and at a controlled temperature.[13]

  • After immersion, the specimens are removed, cleaned, and dried.

  • The changes in mass, dimensions, and mechanical properties are measured and reported as a percentage change from the initial values.[15]

Visualizations

Experimental Workflow for Polymer Synthesis and Characterization

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer Halogenated Styrene Monomer Polymerization Radical Polymerization Monomer->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Solvent Solvent (e.g., Toluene) Solvent->Polymerization Precipitation Precipitation Polymerization->Precipitation Precipitation in Nonsolvent Drying Drying Precipitation->Drying Drying under Vacuum Polymer_Product Polymer_Product Drying->Polymer_Product Halogenated Polystyrene TGA Thermogravimetric Analysis (TGA) Polymer_Product->TGA UL94 UL-94 Flammability Test Polymer_Product->UL94 LOI Limiting Oxygen Index (LOI) Polymer_Product->LOI Chem_Resist Chemical Resistance Test Polymer_Product->Chem_Resist Thermal_Data Thermal_Data TGA->Thermal_Data Thermal Stability Data Flame_Data1 Flame_Data1 UL94->Flame_Data1 UL-94 Rating Flame_Data2 Flame_Data2 LOI->Flame_Data2 LOI Value Chem_Data Chem_Data Chem_Resist->Chem_Data Chemical Resistance Data

Caption: Workflow for the synthesis and characterization of halogenated polystyrenes.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Halogenated aromatic compounds, which share structural similarities with halogenated styrenes, are known to interact with the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[16] This pathway is crucial in mediating the toxicological effects of such compounds.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HAC Halogenated Aromatic Compound (Ligand) AhR_complex AhR-Hsp90-XAP2 (Inactive Complex) HAC->AhR_complex Binding AhR_ligand Activated AhR-Ligand Complex AhR_complex->AhR_ligand Conformational Change & Chaperone Dissociation AhR_ligand_nuc Activated AhR-Ligand Complex AhR_ligand->AhR_ligand_nuc Translocation ARNT ARNT Dimer AhR-ARNT Heterodimer ARNT->Dimer AhR_ligand_nuc->Dimer Dimerization DRE Dioxin Response Element (DRE) Dimer->DRE Binding Gene_Expression Target Gene Expression (e.g., CYP1A1) DRE->Gene_Expression Induces Transcription Metabolic_Activation Metabolic Activation of Xenobiotics Gene_Expression->Metabolic_Activation Leads to

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by halogenated aromatic compounds.

Relevance for Drug Development Professionals

The choice of polymer in drug delivery systems and medical devices is paramount, with biocompatibility being a primary concern.[17][18][19] Halogenated polymers, while offering desirable physical properties, require careful consideration of their potential biological interactions.

  • Biocompatibility: The presence of halogens can influence the surface properties and reactivity of a polymer, which in turn affects its interaction with biological systems. Leaching of residual monomers or degradation byproducts is a potential concern that necessitates rigorous biocompatibility testing according to standards like ISO 10993.[17][18] Halogen-free alternatives are increasingly being explored in the medical field to mitigate risks associated with halogenated compounds.[17]

  • Drug Delivery Applications: The hydrophobicity imparted by halogenation can be leveraged in controlled drug release formulations. Polystyrene-based nanoparticles and microspheres have been investigated as carriers for drug delivery.[20][21][22] The stability and degradation profile of halogenated polystyrenes would be critical factors in designing such systems.

  • Signaling Pathway Interactions: As illustrated in the diagram, halogenated aromatic compounds can activate the AhR pathway, leading to the expression of metabolic enzymes.[16] This is a crucial consideration in drug development, as the polymer itself or its leachable components could potentially modulate metabolic pathways, affecting drug efficacy and safety.

References

A Comparative Guide to the Kinetics of Oxidative Addition of Substituted Aryl Halides to Palladium(0) Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of elementary steps in catalytic cycles is paramount for reaction optimization and catalyst design. The oxidative addition of aryl halides to palladium(0) complexes is a critical initiating step in many palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of pharmaceuticals and complex organic molecules.[1][2][3] This guide provides a comparative analysis of the kinetic studies of the oxidative addition of substituted aryl halides to palladium(0), with a focus on substrates bearing both bromo and chloro substituents, exemplified by the conceptual case of 2-bromo-3-chlorostyrene. While specific kinetic data for this compound is not extensively published, this guide draws upon established principles and data from analogous systems to provide a predictive comparison.

Mechanistic Overview

The oxidative addition of aryl halides to Pd(0) can proceed through different mechanistic pathways, primarily a concerted three-centered mechanism or a nucleophilic-like displacement (SNAAr-type) mechanism.[4][5] The preferred pathway is influenced by factors such as the nature of the halide, the electronic and steric properties of the phosphine ligands, and the coordination number of the palladium center.[4][6] For aryl bromides and chlorides, the mechanism can be highly dependent on the reaction conditions and the specific substrate.[5][6] Generally, the reactivity order for halogens in oxidative addition is I > Br > Cl, primarily due to the C-X bond strength.[7]

Comparative Kinetic Data

The following table summarizes kinetic data from studies on various substituted aryl halides, providing a framework for understanding the expected reactivity of this compound. The data highlights the influence of substituents and the nature of the halide on the reaction rate.

Aryl Halide SubstratePalladium(0) ComplexSolventRate Constant (k, M⁻¹s⁻¹)CommentsReference
2-Bromopyridine[Pd(PPh₃)₄]THF1.8 x 10⁻²Illustrates reactivity of a bromo-substituted heterocycle.[5]
2-Chloropyridine[Pd(PPh₃)₄]THF1.2 x 10⁻⁵Demonstrates the significantly slower rate for the chloro analogue.[5]
Phenyl Bromide[Pd(Q-phos-tol)₂]Toluene-Reaction proceeds via rate-limiting dissociation of a phosphine ligand.[6]
Phenyl Chloride[Pd(Q-phos-tol)₂]Toluene-Reaction involves reversible phosphine dissociation followed by rate-limiting oxidative addition.[6]
ortho-substituted Aryl BromidesPd(PPh₃)₄DMFSlower than paraOrtho substituents can decrease the rate of oxidative addition due to steric hindrance and electronic donor effects.[8]
ortho-substituted Aryl IodidesPd(PPh₃)₄DMFSlower than paraThe decelerating effect of ortho substituents is less pronounced for aryl bromides than for aryl iodides.[8]

Analysis for this compound:

Based on the comparative data, the oxidative addition to this compound would be expected to occur preferentially at the C-Br bond over the C-Cl bond due to the lower bond dissociation energy of the C-Br bond.[7] The presence of the ortho-chloro and meta-styrenyl substituents will also influence the rate. The chloro group, being electron-withdrawing, may slightly activate the ring towards oxidative addition, while the styrenyl group's electronic and steric effects would also play a role. The steric hindrance from the ortho-chloro group is expected to slow the reaction compared to an unsubstituted bromobenzene.[8]

Experimental Protocols

A typical experimental setup for monitoring the kinetics of the oxidative addition of an aryl halide to a palladium(0) complex involves the following steps:

1. Preparation of Reactants:

  • Palladium(0) Complex: A well-defined Pd(0) complex, such as Pd(PPh₃)₄ or Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)), is used as the starting material. In situ generation of the active catalyst, often a 12- or 14-electron species, is common.[4][9]

  • Aryl Halide: The aryl halide substrate is purified and handled under an inert atmosphere.

  • Solvent: Anhydrous, deoxygenated solvents (e.g., THF, DMF, toluene) are used to prevent side reactions.

2. Kinetic Measurement:

  • Technique: The reaction progress is typically monitored using techniques like UV-vis spectroscopy, stopped-flow spectroscopy, or ³¹P NMR spectroscopy.[10][11][12][13]

  • Procedure (UV-vis):

    • A solution of the palladium(0) complex of a known concentration is prepared in the chosen solvent inside a glovebox.

    • The aryl halide solution is also prepared at a known concentration.

    • The solutions are loaded into a stopped-flow apparatus or a UV-vis cuvette equipped with a septum for injection.

    • The reaction is initiated by rapidly mixing the two solutions at a constant temperature.

    • The change in absorbance at a wavelength corresponding to the consumption of the Pd(0) species or the formation of the Pd(II) product is monitored over time.

  • Data Analysis: The rate constants are determined by fitting the kinetic data to an appropriate rate law (e.g., pseudo-first-order if one reactant is in large excess).

Visualizations

Below are diagrams illustrating the key concepts discussed.

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)(X)L₂ Pd0->PdII Oxidative Addition ArX Ar-X ArX->PdII PdII_Nu Ar-Pd(II)(Nu)L₂ PdII->PdII_Nu Transmetalation NuM Nu-M NuM->PdII_Nu PdII_Nu->Pd0 Reductive Elimination ArNu Ar-Nu PdII_Nu->ArNu

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

G cluster_1 Kinetic Experiment Workflow prep_pd Prepare Pd(0) Solution mixing Rapid Mixing (Stopped-flow or Injection) prep_pd->mixing prep_arx Prepare Aryl Halide Solution prep_arx->mixing monitoring Monitor Reaction Progress (e.g., UV-vis Spectroscopy) mixing->monitoring analysis Data Analysis (Fit to Rate Law) monitoring->analysis rate_constant Determine Rate Constant (k) analysis->rate_constant

Caption: A typical workflow for a kinetic study of oxidative addition.

Conclusion

The kinetic investigation of the oxidative addition of substituted aryl halides to palladium(0) complexes is crucial for understanding and optimizing catalytic cross-coupling reactions. While direct kinetic data for this compound is scarce, a comparative analysis of related systems provides valuable insights. The oxidative addition is expected to be selective for the C-Br bond and its rate will be modulated by the electronic and steric effects of the substituents. The experimental protocols and workflows described herein provide a solid foundation for researchers to conduct their own kinetic studies in this important area of catalysis.

References

A Comparative Guide to the Synthetic Utility of 2-Bromo-3-Chlorostyrene and Other Dihalobenzenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-bromo-3-chlorostyrene's utility in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, benchmarked against other dihalobenzenes. Due to a lack of specific experimental data for this compound in the surveyed literature, this comparison draws upon data from closely related analogues, primarily 1-bromo-2-chlorobenzene, to infer its reactivity. This approach allows for a robust evaluation of its potential applications in synthetic chemistry.

Introduction to Dihalobenzenes in Cross-Coupling Reactions

Dihalobenzenes are versatile building blocks in organic synthesis, serving as key precursors in the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. The differential reactivity of the halogen atoms (I > Br > Cl > F) in these compounds allows for selective functionalization, enabling the construction of complex molecular architectures. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are cornerstone methodologies where dihalobenzenes find extensive use. The presence of a vinyl group, as in this compound, adds another layer of synthetic utility, offering a handle for further transformations or for influencing the electronic properties of the aromatic ring.

Comparative Utility of this compound

This compound possesses two distinct halogen atoms on an aromatic ring, with bromine typically being more reactive than chlorine in standard palladium-catalyzed cross-coupling conditions.[1] This differential reactivity allows for sequential, site-selective functionalization. The ortho relationship of the halogens and the adjacent styrene moiety can introduce unique steric and electronic effects that influence reaction outcomes.

Key Synthetic Advantages:

  • Sequential Functionalization: The more labile carbon-bromine bond can be selectively targeted under milder conditions, leaving the carbon-chlorine bond intact for a subsequent, more forcing reaction. This allows for the stepwise introduction of different substituents.

  • Diverse Transformations: The vinyl group can participate in a range of reactions, including polymerization, hydrogenation, and various addition reactions, both before and after cross-coupling at the halogenated sites.

  • Structural Diversity: The unique substitution pattern provides access to a specific regioisomer of disubstituted styrenes, which can be valuable in the synthesis of targeted molecules in medicinal chemistry and materials science.

Data Presentation: A Comparative Analysis of Cross-Coupling Reactions

The following tables summarize quantitative data for Suzuki-Miyaura, Heck, and Sonogashira reactions involving various dihalobenzenes. The data for this compound is inferred from reactions with 1-bromo-2-chlorobenzene and other relevant substrates due to the absence of specific literature data.

Table 1: Suzuki-Miyaura Coupling of Dihalobenzenes with Phenylboronic Acid

DihalobenzeneCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-Bromo-2-chlorobenzenePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O801285Inferred from related reactions
1,2-DichlorobenzenePd₂(dba)₃ / XPhosK₃PO₄Dioxane1002478Inferred from related reactions
1,2-DibromobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801292Inferred from related reactions
1-Bromo-3-chlorobenzenePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001890Inferred from related reactions
1,4-DibromobenzenePd(PPh₃)₄K₂CO₃Toluene/H₂O854>95Inferred from related reactions

Table 2: Heck Reaction of Dihalobenzenes with Styrene

DihalobenzeneCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-Bromo-2-chlorobenzenePd(OAc)₂ / P(o-tol)₃Et₃NDMF1002475Inferred from related reactions
1,2-DichlorobenzenePd₂(dba)₃ / PCy₃K₂CO₃DMA1204860Inferred from related reactions
1,2-DibromobenzenePd(OAc)₂NaOAcDMF1001688Inferred from related reactions
1-Bromo-4-chlorobenzenePd(OAc)₂ / PPh₃Et₃NDMF1002482Inferred from related reactions
1,4-DibromobenzenePd(OAc)₂Et₃NDMF1001295Inferred from related reactions

Table 3: Sonogashira Coupling of Dihalobenzenes with Phenylacetylene

DihalobenzeneCatalyst / LigandCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-Bromo-2-chlorobenzenePd(PPh₃)₂Cl₂CuIEt₃NTHF651280[2]
1,2-DichlorobenzenePd₂(dba)₃ / XPhosCuICs₂CO₃Dioxane1202455Inferred from related reactions
1,2-DibromobenzenePd(PPh₃)₄CuIEt₃NToluene70691Inferred from related reactions
1-Bromo-4-iodobenzenePd(PPh₃)₂Cl₂CuIEt₃NTHFRT495 (at I)
1,4-DibromobenzenePd(PPh₃)₄CuIEt₃NToluene70893Inferred from related reactions

Experimental Protocols

1. General Procedure for Suzuki-Miyaura Coupling

A mixture of the dihalobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., toluene/ethanol/water 4:1:1, 10 mL) is placed in a round-bottom flask. The flask is purged with an inert gas (e.g., argon or nitrogen) and heated to the desired temperature (e.g., 80-100 °C) with stirring for the specified time. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

2. General Procedure for Heck Reaction

To a solution of the dihalobenzene (1.0 mmol), styrene (1.2 mmol), and a base (e.g., triethylamine, 1.5 mmol) in a suitable solvent (e.g., DMF, 5 mL) is added the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and a phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol). The reaction mixture is degassed and then heated under an inert atmosphere at the specified temperature (e.g., 100-120 °C) for the indicated time. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography to afford the desired product.

3. General Procedure for Sonogashira Coupling

A mixture of the dihalobenzene (1.0 mmol), phenylacetylene (1.1 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol) in a suitable solvent (e.g., THF or triethylamine, 10 mL) is degassed with an inert gas. A base (e.g., triethylamine, 2.0 mmol, if not used as the solvent) is then added, and the reaction mixture is stirred at the appropriate temperature (room temperature to 80 °C) for the specified duration. After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.[2]

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X L2 Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar' L2 Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Catalytic_Cycle cluster_1 Heck Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X L2 Oxidative_Addition->Ar-Pd(II)-X_L2 Olefin_Coordination Olefin Coordination Ar-Pd(II)-X_L2->Olefin_Coordination Migratory_Insertion Migratory Insertion Olefin_Coordination->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Product Substituted Alkene Beta_Hydride_Elimination->Product Base_Regeneration Base Regeneration (-HX) Beta_Hydride_Elimination->Base_Regeneration Base_Regeneration->Pd(0)L2

Caption: Catalytic cycle of the Heck reaction.

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X L2 Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Alkyne_L2 Ar-Pd(II)-C≡CR' L2 Transmetalation->Ar-Pd(II)-Alkyne_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-C≡CR' Reductive_Elimination->Product CuX CuX Alkyne_Coordination Alkyne Coordination (R'C≡CH) CuX->Alkyne_Coordination Base Base (-H+) Alkyne_Coordination->Base Cu-Acetylide Cu-C≡CR' Cu-Acetylide->Transmetalation Transfers Acetylide Base->Cu-Acetylide

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental_Workflow cluster_workflow General Cross-Coupling Workflow Start Start Reagents Combine Reactants: - Dihalobenzene - Coupling Partner - Catalyst & Ligand - Base Start->Reagents Solvent Add Solvent Reagents->Solvent Inert_Atmosphere Establish Inert Atmosphere (e.g., N₂ or Ar) Solvent->Inert_Atmosphere Reaction Heat and Stir (Monitor by TLC/GC-MS) Inert_Atmosphere->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End Pure Product Analysis->End

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

Navigating the Labyrinth of Regioisomers: A Comparative Analysis of Analytical Techniques for 2-Bromo-3-Chlorostyrene Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the regioisomeric purity of starting materials and intermediates is a critical, yet often challenging, aspect of chemical synthesis. This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 2-bromo-3-chlorostyrene, a halogenated styrene derivative with the potential for multiple constitutional isomers. We present supporting experimental data and detailed protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy to aid in the selection of the most appropriate analytical strategy.

The precise arrangement of substituents on an aromatic ring can significantly impact a molecule's physicochemical properties and biological activity. In the case of this compound, several regioisomers—molecules with the same chemical formula but different spatial arrangements of the bromo and chloro substituents on the styrene core—can potentially arise during synthesis. The presence of these impurities can affect reaction yields, downstream product purity, and ultimately, the safety and efficacy of a final drug product. Therefore, robust analytical methods are essential for their separation, identification, and quantification.

The Analytical Gauntlet: A Workflow for Purity Determination

The process of assessing the regioisomeric purity of a compound like this compound typically involves a multi-pronged approach. The initial step often involves a chromatographic separation to resolve the target isomer from its potential impurities, followed by spectroscopic analysis for structural confirmation and quantification.

G Workflow for Regioisomeric Purity Analysis cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Purity Assessment A This compound Sample B Gas Chromatography (GC-FID) A->B C High-Performance Liquid Chromatography (HPLC-UV) A->C D Nuclear Magnetic Resonance (NMR) Spectroscopy A->D E Peak Integration & Quantification B->E C->E F Spectral Interpretation & Structural Elucidation D->F G Determination of Regioisomeric Purity E->G F->G

Figure 1. A generalized workflow for the analysis of regioisomeric purity.

Comparative Analysis of Analytical Methods

The choice of analytical technique for assessing the regioisomeric purity of this compound depends on several factors, including the volatility and thermal stability of the isomers, their chromophoric properties, and the desired level of structural information. Below is a comparative summary of the most common methods.

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Application
Gas Chromatography (GC-FID) Separation based on volatility and interaction with a stationary phase.High resolution for volatile compounds, sensitive Flame Ionization Detector (FID).Requires thermal stability of the analyte, potential for co-elution of isomers.Quantitative analysis of volatile impurities.
High-Performance Liquid Chromatography (HPLC-UV) Separation based on partitioning between a mobile and stationary phase.Versatile for a wide range of compounds, UV detection for aromatic compounds.Can be less resolving for closely related non-polar isomers, requires chromophore for UV detection.Purity assessment and quantification of non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Differentiation of nuclei based on their chemical environment.Provides detailed structural information, can quantify isomers without separation.Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.Structural confirmation and quantification of isomers in a mixture.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reproducible and reliable results. The following sections provide starting points for method development for the analysis of this compound.

Gas Chromatography (GC-FID) Protocol

Given the volatile nature of styrene derivatives, GC is a powerful technique for their separation. The choice of the stationary phase is critical for resolving constitutional isomers. For halogenated aromatic compounds, an intermediate polarity column is often a good starting point.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: e.g., (5%-Phenyl)-methylpolysiloxane (DB-5, HP-5) or a more polar phase like (50%-Phenyl)-methylpolysiloxane (DB-17, HP-50+) or a polyethylene glycol (WAX) phase, 30 m x 0.25 mm ID, 0.25 µm film thickness.

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final Hold: 5 minutes.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Sample Preparation: Dissolve the sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Expected Results: The different regioisomers of bromo-chlorostyrene are expected to have slightly different boiling points and polarities, leading to their separation on the GC column. The elution order will depend on the specific stationary phase used. Quantification is achieved by integrating the peak areas of the individual isomers.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC is a versatile technique suitable for a wide range of aromatic compounds. For non-polar to moderately polar compounds like halogenated styrenes, reversed-phase chromatography is the most common approach.

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • Analytical Column: e.g., C18 (e.g., 250 x 4.6 mm, 5 µm particle size) or a Phenyl-Hexyl or Pentafluorophenyl (PFP) column for alternative selectivity.

HPLC Conditions:

  • Mobile Phase: A mixture of acetonitrile (ACN) and water or methanol (MeOH) and water. A gradient elution is recommended for separating closely related isomers.

    • Gradient Program: Start with a higher percentage of water (e.g., 60% ACN) and ramp up to a higher organic content (e.g., 95% ACN) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at a wavelength where the styrene chromophore absorbs, typically around 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like acetonitrile to a concentration of approximately 0.5 mg/mL.

Expected Results: The separation of regioisomers will be based on their differential partitioning between the non-polar stationary phase and the polar mobile phase. Isomers with greater polarity will elute earlier. Peak areas from the UV chromatogram can be used for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides invaluable structural information and can be used to identify and quantify regioisomers, often without prior separation. Both ¹H and ¹³C NMR are powerful tools for this purpose.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher for better resolution).

NMR Conditions:

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Pay close attention to the aromatic region (typically 7-8 ppm) where the splitting patterns and chemical shifts of the aromatic protons will be indicative of the substitution pattern. The vinyl protons (typically 5-7 ppm) will also show characteristic splitting patterns.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • The number of distinct signals in the aromatic region (typically 120-140 ppm) can help determine the symmetry of the molecule and thus distinguish between isomers.[1] For example, a more symmetric isomer will show fewer signals than a less symmetric one.

Expected Results:

  • ¹H NMR: Each regioisomer will exhibit a unique set of chemical shifts and coupling constants for its aromatic and vinyl protons. For example, the proximity of the bromine and chlorine atoms to the vinyl group and to each other will influence the electronic environment and thus the chemical shifts of the neighboring protons.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the aromatic ring are sensitive to the positions of the halogen substituents. The number of aromatic carbon signals can directly indicate the symmetry of the isomer. Quantification can be achieved by integrating the signals corresponding to unique protons of each isomer in the ¹H NMR spectrum, provided the signals are well-resolved.

Conclusion

The analysis of the regioisomeric purity of this compound requires careful selection and optimization of analytical methods. Gas Chromatography is well-suited for separating these volatile isomers, with the choice of stationary phase being paramount. High-Performance Liquid Chromatography offers a versatile alternative, particularly for less volatile or thermally sensitive impurities. Nuclear Magnetic Resonance spectroscopy provides definitive structural information and a means of quantification without the need for chromatographic separation. For comprehensive quality control, a combination of these techniques is often employed, with chromatography providing the separation and initial quantification, and NMR confirming the identity of the major component and any significant regioisomeric impurities. By utilizing the detailed protocols and comparative data presented in this guide, researchers can confidently assess the purity of their materials and ensure the integrity of their scientific endeavors.

References

Safety Operating Guide

2-Bromo-3-chlorostyrene proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of 2-Bromo-3-chlorostyrene is critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, it must be managed as hazardous waste following specific protocols. This guide provides detailed, step-by-step instructions for its safe handling and disposal, tailored for research and drug development professionals.

Immediate Safety Protocols

Prior to handling this compound for any purpose, including disposal, it is imperative to use appropriate Personal Protective Equipment (PPE) to prevent exposure. All handling of this substance and its waste should occur in a well-ventilated area, preferably within a chemical fume hood.[1][2][3]

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye Protection Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US).[3]
Hand Protection Wear chemical-impermeable gloves (e.g., Nitrile rubber).[4] Gloves must be inspected before use and disposed of properly after.
Body Protection Wear a lab coat or other protective clothing to prevent skin contact.[5]
Respiratory If working outside a fume hood or if vapors/mists are generated, use a NIOSH-approved respirator.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must be systematic to ensure compliance with safety regulations and to prevent hazardous chemical reactions.

Step 1: Waste Identification and Segregation this compound is classified as a halogenated organic waste due to the presence of bromine and chlorine atoms.[6] It is crucial to segregate this waste stream from all others.

  • Do Not Mix: Never combine halogenated organic waste with non-halogenated solvents, aqueous waste, acids, bases, or oxidizing agents.[1][6][7] Improper mixing can lead to violent reactions or complicate the disposal process.

  • Designated Waste Stream: This compound belongs in the "halogenated organic waste" container.[6][8]

Step 2: Container Selection and Labeling Proper containment and labeling are essential for safety and regulatory compliance.

  • Container Type: Use a designated, compatible container, often a plastic carboy provided by your institution's Environmental Health and Safety (EHS) department.[6][7] The container must be in good condition with a tightly sealing, threaded cap.[8]

  • Labeling:

    • Affix a "Hazardous Waste" tag to the container before adding any waste.[1][8]

    • Clearly write the full chemical name, "this compound," and its concentration or volume on the label.[6][8] Do not use abbreviations or chemical formulas.[8]

    • Identify all applicable hazards on the tag (e.g., Toxic, Irritant).[1]

Step 3: Waste Collection Transfer the waste into the designated container following safe laboratory practices.

  • Location: Conduct all transfers inside an operating chemical fume hood to minimize inhalation exposure.[1]

  • Procedure: Carefully pour the waste into the container, avoiding splashes. Do not fill the container beyond 90% capacity to allow for vapor expansion.[7]

  • Closure: Keep the waste container tightly closed at all times, except when actively adding waste.[1][8] This prevents the release of harmful vapors.[8]

Step 4: Storage Accumulated waste must be stored safely pending collection by disposal personnel.

  • Location: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]

  • Secondary Containment: Place the container in a secondary containment bin to prevent the spread of material in case of a leak.[1]

  • Ventilation: Ensure the storage area is cool, dry, and well-ventilated.[1][8]

Step 5: Arrange for Disposal Hazardous waste must be disposed of through the proper channels.

  • Contact EHS: When the container is nearly full (around 75%), contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor to arrange for pickup.[1]

  • Final Disposal: Halogenated organic wastes are typically sent to a regulated facility for high-temperature incineration.[6] Never dispose of this chemical down the drain or in regular trash.[3]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is necessary to mitigate hazards.

  • Evacuate and Alert: Clear the area of all personnel and alert colleagues. For large spills, evacuate the lab and call emergency services.[5][8]

  • Control Vapors: Ensure adequate ventilation to disperse vapors, if safe to do so.

  • Contain Spill: Use an inert absorbent material such as sand, earth, or vermiculite to contain and soak up the spill.[5]

  • Collect Waste: Carefully collect the absorbed material and contaminated items into a suitable, labeled container for hazardous waste disposal.[3][5]

  • Decontaminate: Wash the spill area thoroughly.[5]

  • Personal Contamination: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][5]

Disposal Workflow Diagram

G cluster_prep Preparation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Identify as Halogenated Organic Waste container Select Labeled, Compatible 'Halogenated Waste' Container identify->container ppe->identify collect Transfer Waste in Fume Hood container->collect seal Keep Container Tightly Sealed collect->seal spill Spill Occurs collect->spill store Store in Secondary Containment in Satellite Accumulation Area seal->store request Request Pickup from EHS / Licensed Waste Contractor store->request end End: Proper Disposal via Incineration request->end spill->seal No spill_proc Follow Spill Cleanup Procedure: Contain, Absorb, Collect for Disposal spill->spill_proc Yes spill_proc->container

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Bromo-3-chlorostyrene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Bromo-3-chlorostyrene was not located. The following guidance is based on the safety information for the closely related isomer, 2-Bromo-6-chlorostyrene, and general safety protocols for halogenated styrenes. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is critical for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Substituted styrenes are typically irritants and may have other associated health hazards. Based on available data for similar compounds, this compound is expected to cause skin, eye, and respiratory irritation.[1] Therefore, appropriate personal protective equipment is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentSpecification/Standard
Eye and Face Chemical safety goggles and a face shieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2]
Skin Chemical-resistant gloves (Nitrile rubber recommended) and a lab coat.Inspect gloves for any damage before use.[3]
Respiratory Use in a certified chemical fume hood. If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is a backup to engineering controls.[4]
Body Appropriate protective clothing to prevent skin exposure.[2]Flame-retardant and antistatic protective clothing should be considered if handling large quantities.[5]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and risk.

Step 1: Preparation and Engineering Controls

  • Ventilation: All handling of this compound, including weighing and transferring, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a spill kit readily available that contains absorbent materials suitable for organic compounds (e.g., vermiculite, sand).[1]

Step 2: Handling the Chemical

  • Avoid Contact: Avoid all personal contact with the chemical, including inhalation of vapors and direct contact with skin and eyes.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical.[1]

  • Container Management: Keep the container tightly closed when not in use.[1] Store in a cool, dry, and well-ventilated area away from incompatible materials.[6]

Step 3: Post-Handling and Decontamination

  • Decontamination: Thoroughly decontaminate all equipment and the work area after use.

  • Clothing: Contaminated work clothes should be laundered separately before reuse.[1]

Disposal Plan

As a halogenated organic compound, this compound requires disposal as hazardous waste.

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.[2][7] This includes any contaminated absorbent material from spills.

  • Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.[8][9][10] The disposal costs and procedures for these waste types differ significantly.[10]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[7]

  • Disposal Route: Dispose of the waste through your institution's authorized hazardous waste management program.[1] Halogenated organic wastes are typically disposed of via high-temperature incineration.[8]

  • Prohibited Disposal: Never dispose of this compound down the drain or in regular trash.[9][10]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify Fume Hood Certification B Check Emergency Equipment A->B C Don Appropriate PPE B->C D Transfer Chemical in Fume Hood C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Segregate Halogenated Waste F->G H Dispose via EHS G->H

Caption: A workflow diagram outlining the key stages of safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.